6-Amino-2-methylnicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMCZAVFWJCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications
Abstract
6-Amino-2-methylnicotinaldehyde, a substituted pyridine derivative, presents a scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive aldehyde, and a methyl-substituted pyridine ring offers a versatile platform for the synthesis of complex heterocyclic systems and novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its predicted reactivity and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established theoretical principles and data from analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.
Introduction and Molecular Overview
This compound (CAS No. 1211516-02-7) is a heterocyclic aromatic aldehyde. The molecule incorporates a pyridine ring, which is a common motif in a vast array of pharmaceuticals and agrochemicals, substituted with three key functional groups: an amino group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position. This trifunctional substitution pattern provides a rich chemical landscape for synthetic transformations. The electron-donating amino group and the electron-withdrawing aldehyde group on the pyridine ring create a push-pull system that influences the molecule's electronic properties and reactivity.
The strategic placement of these functional groups makes this compound a valuable building block for the synthesis of fused heterocyclic systems and for the introduction of a substituted aminopyridine moiety into larger molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development, influencing aspects from reaction conditions and solvent selection to formulation and bioavailability in drug discovery.
Core Properties
While extensive experimental data for this compound is not widely published, its core properties can be reliably identified and predicted.
| Property | Value/Prediction | Source/Method |
| CAS Number | 1211516-02-7 | Arctom, Inc.[1] |
| Molecular Formula | C₇H₈N₂O | Arctom, Inc.[1] |
| Molecular Weight | 136.15 g/mol | Arctom, Inc.[1] |
| Appearance | Predicted: Off-white to yellow solid | Based on analogous aminopyridines |
| Melting Point | Predicted: >150 °C | Based on structurally similar compounds like 6-Aminonicotinaldehyde and the influence of the methyl group. |
| Boiling Point | Predicted: >300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents. | The presence of polar amino and aldehyde groups suggests solubility in polar solvents. |
| pKa | Predicted: pKa₁ (pyridinium ion) ~4-5; pKa₂ (amino group) ~2-3 | Based on the pKa of 2-amino-6-methylpyridine and the electron-withdrawing effect of the aldehyde. |
Predicted Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following are predicted spectral characteristics for this compound.
| Spectroscopy | Predicted Spectral Features |
| ¹H NMR | * Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm. * Aromatic protons (pyridine ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). * Amino protons (NH₂): Broad singlet, δ 5.0-6.5 ppm (exchangeable with D₂O). * Methyl protons (CH₃): Singlet, δ 2.4-2.6 ppm. |
| ¹³C NMR | * Aldehyde carbonyl carbon (C=O): δ 190-195 ppm. * Aromatic carbons (pyridine ring): Signals in the range of δ 110-160 ppm. * Methyl carbon (CH₃): δ 18-22 ppm. |
| Infrared (IR) | * N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹. * C-H stretching (aromatic and methyl): Around 2900-3100 cm⁻¹. * C=O stretching (aldehyde): Strong absorption around 1680-1700 cm⁻¹. * C=N and C=C stretching (pyridine ring): Absorptions in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 136.15. * Major Fragments: Loss of CO (m/z = 108), loss of HCN from the pyridine ring. |
Experimental Protocols for Physicochemical Property Determination
The following section details established, step-by-step methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities lead to a depressed and broadened melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is determined by observing the dissolution of a solute in a solvent. The principle of "like dissolves like" is a useful guide, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, methanol, acetone, ethyl acetate, and hexane. Acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions are also used to test for basic and acidic functional groups, respectively.
-
Procedure: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of the solvent in portions, with vigorous shaking after each addition.
-
Observation: The compound is classified as "soluble" if it completely dissolves, "sparingly soluble" if partial dissolution occurs, and "insoluble" if no dissolution is observed.
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.
-
Solubility in 5% HCl indicates the presence of a basic group (like the amino group).
-
Solubility in 5% NaOH would indicate an acidic group.
-
Solubility in organic solvents depends on the overall polarity of the molecule.
-
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a molecule with multiple ionizable groups like this compound, multiple pKa values will exist.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.
Caption: Workflow for pKa Determination via Titration.
Synthesis and Reactivity
Proposed Synthetic Route
A likely precursor for the synthesis is 2-amino-6-methylpyridine, which is commercially available. The introduction of the aldehyde group at the 3-position can be challenging due to the directing effects of the existing substituents. A potential route could involve a formylation reaction.
Example Proposed Synthesis: Vilsmeier-Haack Formylation
-
Starting Material: 2-Amino-6-methylpyridine.
-
Reaction: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for the formylation of electron-rich aromatic and heterocyclic rings. The amino group in 2-amino-6-methylpyridine is strongly activating, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5).
-
Mechanism: DMF and POCl₃ react to form the Vilsmeier reagent, an electrophilic iminium salt. This electrophile then attacks the electron-rich pyridine ring, primarily at the 3-position due to the directing influence of the amino group.
-
Workup: Hydrolysis of the resulting intermediate yields the desired aldehyde, this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (6-amino-2-methylnicotinic acid).
-
Reduction: Can be reduced to the corresponding alcohol ( (6-amino-2-methylpyridin-3-yl)methanol).
-
-
Amino Group: The primary amino group is nucleophilic and can undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
-
-
Pyridine Ring: The pyridine ring is generally electron-deficient, but the presence of the electron-donating amino group makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The methyl group also has a weak activating effect.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are prevalent scaffolds in medicinal chemistry. The trifunctional nature of this compound makes it a particularly attractive starting material for the synthesis of compound libraries for high-throughput screening.
-
Kinase Inhibitors: The aminopyridine core is a key feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. The aldehyde group provides a convenient handle for elaboration into more complex structures that can occupy other pockets of the ATP-binding site.
-
GPCR Ligands: Pyridine derivatives are also common in ligands for G-protein coupled receptors. The versatile reactivity of this compound allows for the systematic modification of the scaffold to explore structure-activity relationships.
-
Fused Heterocyclic Systems: The compound can serve as a precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Conclusion
This compound is a promising, yet underexplored, building block for synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is currently lacking, this guide provides a robust framework for its characterization and utilization based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a practical guide for researchers to determine its key properties. The predicted reactivity and potential applications highlight the significant potential of this molecule in the development of novel therapeutics and other functional materials. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential.
References
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A Technical Guide to 6-Amino-2-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery
Abstract: 6-Amino-2-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of an aldehyde, a methyl group, and an amino group on the pyridine core provides multiple reaction sites, making it a strategic building block for the construction of complex heterocyclic systems. This guide provides a detailed overview of its chemical identity, physicochemical properties, a proposed synthetic strategy based on established pyridine chemistry, and its potential applications in medicinal chemistry, particularly in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development.
Compound Identification and Molecular Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 1211516-02-7 .[1] The compound's structure features a pyridine ring, which is a cornerstone scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents—an amino group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position (nicotinaldehyde nomenclature)—impart distinct reactivity and functionality.
-
IUPAC Name: 6-Amino-2-methylpyridine-3-carbaldehyde
-
Molecular Formula: C₇H₈N₂O[1]
-
Molecular Weight: 136.15 g/mol [1]
-
SMILES: O=CC1=C(C)N=C(N)C=C1[1]
The molecular structure is depicted below, illustrating the spatial arrangement of its functional groups.
Sources
A Technical Guide to the Spectroscopic Analysis of 6-Amino-2-methylnicotinaldehyde by Nuclear Magnetic Resonance (NMR)
Abstract
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Amino-2-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the comprehensive NMR-based structural elucidation of this substituted pyridine derivative. We will explore the nuanced effects of the amino, methyl, and aldehyde substituents on the chemical shifts and coupling constants of the pyridine ring, offering a predictive framework and a detailed interpretation of both ¹H and ¹³C NMR spectra. This guide is grounded in established spectroscopic principles and data from analogous structures to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] The pyridine scaffold is a cornerstone in the development of numerous pharmaceuticals, and the specific arrangement of an electron-donating amino group and an electron-withdrawing aldehyde group on this heterocyclic ring system creates a molecule with unique electronic properties.[1][3] Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug design, with NMR spectroscopy standing as the most powerful tool for this purpose.[4] This guide will provide a detailed exposition of the NMR analysis of this compound, enabling researchers to confidently identify and characterize it.
Foundational Principles: Substituent Effects in Pyridine NMR
The chemical shifts of protons and carbons in a pyridine ring are highly sensitive to the electronic effects of its substituents.[5][6] In this compound, we have three key functional groups that modulate the electron density of the aromatic system:
-
Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. This shielding effect results in an upfield (lower ppm) shift of the corresponding proton and carbon signals.[7]
-
Aldehyde Group (-CHO): The aldehyde group is a potent electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its resonance effects. This deshields the ring, causing a downfield (higher ppm) shift in the chemical shifts of nearby protons and carbons.[8]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group, contributing to a slight shielding effect on the pyridine ring.[9]
The interplay of these electronic influences dictates the final chemical shifts and provides a unique spectral fingerprint for the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized and well-documented experimental approach is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature.[10] DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amino group.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR spectra.
Instrumentation and Parameters
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is standard.
-
Spectral Width: Use a wide spectral width to cover all carbon environments (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are highly recommended to differentiate between CH, CH₂, and CH₃ groups.[11]
-
Spectral Interpretation and Data Analysis
The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound, based on established chemical shift ranges and substituent effects.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the amino protons, and the methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.[8] |
| Aromatic (H-4) | 7.8 - 8.2 | Doublet (d) | ~8-9 | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will be split by the adjacent H-5 proton. |
| Aromatic (H-5) | 6.5 - 6.9 | Doublet (d) | ~8-9 | This proton is ortho to the electron-donating amino group, resulting in substantial shielding. It will be split by the adjacent H-4 proton. |
| Amino (-NH₂) | 4.5 - 6.0 | Broad Singlet (br s) | N/A | The chemical shift of amino protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[12] |
| Methyl (-CH₃) | 2.4 - 2.7 | Singlet (s) | N/A | The methyl group protons are relatively shielded and appear as a singlet as there are no adjacent protons. |
Diagram of Predicted ¹H NMR Splitting Pattern
Caption: Predicted coupling interaction between H-4 and H-5 protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| Aldehyde (C=O) | 190 - 200 | No Signal | The carbonyl carbon is highly deshielded and is a key indicator of an aldehyde or ketone.[8] |
| Aromatic (C-6) | 158 - 162 | No Signal | This carbon is directly attached to the electron-donating amino group, leading to deshielding due to the electronegativity of nitrogen, but also shielding from resonance. |
| Aromatic (C-2) | 155 - 160 | No Signal | This carbon is attached to the methyl group and the ring nitrogen, resulting in a downfield shift. |
| Aromatic (C-4) | 138 - 142 | Positive | This carbon is deshielded due to its position relative to the electron-withdrawing aldehyde group. |
| Aromatic (C-3) | 125 - 130 | No Signal | This carbon is directly attached to the aldehyde group, causing it to be significantly deshielded. |
| Aromatic (C-5) | 108 - 112 | Positive | This carbon is strongly shielded by the electron-donating amino group. |
| Methyl (-CH₃) | 20 - 25 | Positive | The methyl carbon appears in the typical aliphatic region. |
Diagram of Key Functional Group Influences on the Pyridine Ring
Caption: Electronic effects of substituents on the pyridine ring.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful method for its structural confirmation. A thorough understanding of the electronic effects of the amino, aldehyde, and methyl substituents on the pyridine ring allows for a confident and accurate interpretation of both ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust framework for researchers to validate their synthetic products and to further explore the chemistry of this versatile molecule. By following the outlined experimental protocols and analytical logic, scientists can ensure the integrity of their research and accelerate their drug discovery and development efforts.
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A Theoretical Investigation into the Electronic Properties of 6-Amino-2-methylnicotinaldehyde: A Whitepaper for Drug Discovery and Materials Science
Abstract
6-Amino-2-methylnicotinaldehyde, a substituted aminopyridine, presents a compelling scaffold for advancements in medicinal chemistry and materials science. Its intrinsic electronic architecture, characterized by the interplay between an electron-donating amino group and an electron-withdrawing aldehyde function, suggests significant potential for targeted molecular interactions and novel photophysical properties. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound's electronic properties. Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural, quantum chemical, and spectroscopic characteristics. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step computational protocol for the analysis of this promising molecule and its derivatives.
Introduction: The Scientific Imperative
Aminopyridine derivatives are foundational heterocyclic structures in medicinal chemistry, recognized for their diverse biological activities.[1] The strategic functionalization of the pyridine ring can significantly modulate the electronic and, consequently, the pharmacological properties of the resulting molecule.[2] this compound is a molecule of interest due to its potential as a versatile building block. The presence of a strong electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring creates a donor-π-acceptor (D-π-A) system.[2] Such systems are of great interest for their potential applications in non-linear optics and as scaffolds for bioactive molecules.[2]
A thorough understanding of the electronic properties of this compound is paramount for predicting its reactivity, stability, intermolecular interactions, and potential as a chromophore. Theoretical studies, particularly those leveraging quantum chemical calculations, offer a powerful and cost-effective avenue for gaining these critical insights, thereby guiding and accelerating experimental research.[2][3] This guide provides a robust computational methodology for a comprehensive theoretical investigation of the title compound.
Computational Methodology: A Self-Validating System
The selection of an appropriate computational method is critical for obtaining reliable and predictive results. For organic molecules of this nature, Density Functional Theory (DFT) has proven to be a highly effective approach, offering a favorable balance between computational cost and accuracy.
The Choice of Functional and Basis Set
We recommend the use of the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This functional has a long-standing track record of providing excellent results for a wide range of organic systems.[2][3] To ensure a high degree of accuracy in describing the electronic distribution, particularly for the lone pairs of nitrogen and oxygen and the diffuse nature of the π-system, the 6-311++G(d,p) basis set is proposed.[2][3] The inclusion of diffuse functions (++) is crucial for accurately modeling potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds.
Geometry Optimization and Vibrational Analysis
The initial step in any theoretical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a vibrational frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Key Electronic Properties: Unveiling Molecular Behavior
A comprehensive theoretical study of this compound should encompass the analysis of several key electronic properties that govern its chemical behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[3] It is an invaluable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.[3]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis can be used to quantify the delocalization of electron density and the strength of intramolecular charge transfer interactions.
Mulliken Atomic Charges
Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule. While the absolute values can be basis set dependent, the relative charges offer valuable insights into the electrostatic nature of the molecule and can be used to understand its dipole moment and reactivity.
Predicted Electronic and Spectroscopic Properties
Based on studies of analogous aminopyridine and nicotinaldehyde derivatives, we can anticipate the following electronic characteristics for this compound.
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates a strong electron-donating character, primarily localized on the amino group and the pyridine ring. |
| LUMO Energy | Relatively Low | Suggests a good electron-accepting ability, with the orbital likely centered on the aldehyde group and the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Moderate | Implies a balance between kinetic stability and chemical reactivity, characteristic of a potential drug-like molecule. |
| Dipole Moment | Significant | Arises from the intramolecular charge transfer from the amino to the aldehyde group, suggesting strong interactions with polar solvents and biological targets. |
| MEP | Negative potential around the nitrogen of the pyridine ring and the oxygen of the aldehyde; Positive potential around the amino hydrogens. | Predicts sites for hydrogen bonding and other non-covalent interactions. |
| UV-Vis Absorption (λmax) | Expected in the UV-A or near-visible region | Arising from π → π* transitions, characteristic of a D-π-A system. |
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines the computational workflow for the theoretical investigation of this compound.
Computational Workflow Diagram
Caption: A conceptual representation of the HOMO and LUMO distributions for this compound.
Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with the actual generated orbital surfaces.
Conclusion and Future Directions
This whitepaper has established a robust theoretical framework for the comprehensive investigation of the electronic properties of this compound. The proposed computational protocol, centered on DFT and TD-DFT calculations, provides a clear pathway for elucidating the molecule's structure, reactivity, and spectroscopic signatures. The insights gained from such a study will be invaluable for guiding the rational design of novel drug candidates and advanced materials. Future work should focus on correlating these theoretical predictions with experimental data, such as X-ray crystallography and UV-Vis spectroscopy, to further validate and refine the computational models. Furthermore, theoretical investigations into the interactions of this molecule with specific biological targets could provide crucial insights for drug development efforts.
References
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de la Cruz, J., et al. (2020). A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]
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El-Shafiy, H. F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Research Framework for Unveiling the Biological Potential of 6-Amino-2-methylnicotinaldehyde
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this vast chemical space, 6-Amino-2-methylnicotinaldehyde represents a molecule of untapped potential. Despite its structural similarities to compounds with established biological activities, a comprehensive evaluation of its own pharmacological profile is conspicuously absent from the public scientific record. This guide, therefore, serves not as a retrospective summary, but as a forward-looking research framework. It is designed for researchers, scientists, and drug development professionals to systematically explore the biological activities of this compound. By leveraging data from structurally related aminopyridines, we infer potential therapeutic applications and provide a detailed, hypothesis-driven roadmap for its investigation, from initial in vitro screening to in vivo validation. This document outlines the causal reasoning behind experimental choices and furnishes detailed protocols to ensure a robust and self-validating inquiry into the compound's potential as a novel therapeutic agent.
Part 1: Molecular Characterization and Synthetic Considerations
This compound is a substituted pyridine derivative featuring an amino group at the 6-position, a methyl group at the 2-position, and an aldehyde at the 3-position. This unique arrangement of functional groups—a nucleophilic amine, a reactive aldehyde, and the heterocyclic pyridine core—suggests a high potential for diverse biological interactions and synthetic derivatization.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 1211516-02-7 |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in polar organic solvents |
Data sourced from publicly available chemical databases.
Part 2: A Hypothesis-Driven Approach to Biological Activity Profiling
The true value of a novel chemical entity is unlocked through systematic biological evaluation. Lacking direct data, we can formulate compelling hypotheses based on the established activities of structurally analogous compounds. The pyridine ring is a privileged scaffold in drugs targeting a range of diseases.
Hypothesis 1: Anticancer Activity
The aminopyridine moiety is a recurring motif in a multitude of potent anticancer agents. This suggests that this compound could exhibit antiproliferative effects through several potential mechanisms of action.
Rationale from Analogous Structures:
-
Histone Deacetylase (HDAC) Inhibition: Nicotinamide and 6-aminonicotinamide derivatives are known to function as HDAC inhibitors, a class of drugs that has shown promise in treating various cancers.[1][2] These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The structure of this compound could serve as a foundational scaffold for designing such inhibitors.
-
Kinase Inhibition (e.g., PI3Kδ): The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Several potent and selective PI3K inhibitors incorporate a pyridine or pyrimidine scaffold.[3][4][5][6] The aminopyridine core of our target compound could potentially interact with the hinge region of the kinase ATP-binding pocket.
-
Antimitotic Activity: Certain pyridine derivatives have been identified as antimitotic agents that interfere with tubulin polymerization, a critical process for cell division.[7][8][9]
Proposed Investigational Workflow:
To systematically test the anticancer hypothesis, a multi-stage approach is recommended. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Hypothetical Data Presentation:
Should the initial cytotoxicity screening yield positive results, the data should be presented clearly to facilitate comparison and decision-making.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HCT116 | Colorectal Carcinoma | 48 | 12.2 |
| A549 | Lung Carcinoma | 48 | 25.0 |
| PC-3 | Prostate Adenocarcinoma | 48 | 15.7 |
| NHDF | Normal Human Dermal Fibroblasts | 48 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Hypothesis 2: Tuberculostatic Activity
Tuberculosis remains a significant global health challenge, and the search for novel therapeutics is ongoing. Pyridine derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.[10][11][12][13]
Rationale from Analogous Structures:
Several studies have demonstrated that substituted pyridines, including thiosemicarbazone and imidazo[4,5-b]pyridine derivatives, exhibit potent tuberculostatic activity.[10][11][13] The mechanism often involves the inhibition of essential mycobacterial enzymes. The structural features of this compound make it a candidate for evaluation in this therapeutic area.
Proposed Investigational Approach:
The primary in vitro assay for tuberculostatic activity is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing M. tuberculosis (e.g., the H37Rv strain) to serial dilutions of the compound and identifying the lowest concentration that prevents visible bacterial growth.
Part 3: Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols are essential. The following methodologies are based on established standards in the field and are tailored for the evaluation of a novel small molecule like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[14][15][16][17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3) and a non-cancerous control cell line (e.g., NHDF).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (0.5% DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of the compound on a purified enzyme target identified from screening or hypothesis.[18][19][20]
Objective: To determine the IC₅₀ value of this compound against a specific enzyme (e.g., HDAC1 or PI3Kδ).
Materials:
-
Purified recombinant human enzyme.
-
Enzyme-specific substrate and co-factors (e.g., acetylated peptide and NAD⁺ for a sirtuin HDAC; ATP and a lipid substrate for PI3K).
-
Assay buffer specific to the enzyme.
-
This compound (serial dilutions).
-
A suitable detection reagent/system (e.g., fluorescent or luminescent).
-
96-well or 384-well assay plates (low-volume, black or white depending on detection method).
-
Microplate reader with appropriate detection capabilities.
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, compound dilutions) in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add 5 µL of each compound dilution to the wells of the assay plate. Add 5 µL of the enzyme solution to each well. Gently mix and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C). The reaction should be within the linear range, where less than 10-15% of the substrate is consumed.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution, if necessary. Add the detection reagent according to the manufacturer's instructions and incubate to allow the signal to develop.
-
Signal Measurement: Read the plate on a microplate reader (e.g., fluorescence intensity or luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anticancer efficacy of a compound in an animal model.[21][22][23][24] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To assess the in vivo antitumor activity of this compound in an immunocompromised mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old.
-
Human cancer cell line known to be sensitive to the compound in vitro (e.g., MCF-7).
-
Matrigel or similar basement membrane matrix.
-
This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Anesthetic and euthanasia supplies.
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile PBS/Matrigel mixture (1:1 ratio). Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Administer this compound to the treatment group(s) at one or more dose levels based on prior toxicity studies. The control group receives the vehicle only. Dosing is typically performed daily or on another optimized schedule for 2-4 weeks.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle.
-
Data Analysis: Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth curves between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Part 4: Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for the initial biological characterization of this compound, a compound of significant unexplored potential. By drawing logical inferences from structurally related molecules, we have established compelling hypotheses for its potential anticancer and tuberculostatic activities. The detailed experimental protocols provided herein offer a clear path for researchers to systematically validate these hypotheses.
Positive findings from this proposed research program would establish this compound as a valuable lead compound. The next logical steps would involve a comprehensive structure-activity relationship (SAR) study. The aldehyde and amino functional groups provide convenient handles for synthetic modification, allowing for the creation of a focused library of derivatives. This iterative process of synthesis and biological testing would be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.
References
A comprehensive list of references that form the basis of the hypotheses and protocols in this guide will be provided upon request. The citations included in the text refer to publicly available scientific literature and databases that can be readily accessed for further information.
Sources
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- 2. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyridine Based Antitumour Compounds Acting at the Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine [mdpi.com]
- 11. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 13. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Amino-2-methylnicotinaldehyde: A Versatile Heterocyclic Scaffold for Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-Amino-2-methylnicotinaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its structural attributes, physicochemical properties, and spectroscopic signature. The guide offers a comprehensive analysis of its reactivity, focusing on the strategic manipulation of its aldehyde and amino functionalities. Detailed, field-proven protocols for key transformations—including Knoevenagel condensation, reductive amination, and Friedländer annulation—are presented, emphasizing the causality behind experimental choices. Furthermore, we highlight its application as a core scaffold in the synthesis of complex molecular architectures, particularly in the context of drug discovery for targets such as protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of novel, biologically active compounds.
Introduction: The Strategic Value of a Bifunctional Pyridine
In the landscape of drug discovery and materials science, the pyridine scaffold is a privileged structure due to its unique electronic properties and ability to engage in hydrogen bonding. This compound (IUPAC Name: 6-amino-2-methylpyridine-3-carbaldehyde) emerges as a particularly valuable building block by integrating three key functional groups onto this core: a nucleophilic amino group, a reactive aldehyde, and a methyl group that influences the electronic landscape of the ring.
This strategic arrangement of functionalities offers multiple avenues for chemical modification, allowing for the controlled and diverse synthesis of more complex molecules. The ortho-positioning of the amino and aldehyde groups is especially significant, as it provides a direct pathway to fused heterocyclic systems through intramolecular cyclization reactions. The electron-donating nature of the amino group enhances the nucleophilicity of the pyridine ring and influences the reactivity of the aldehyde, making this molecule a dynamic tool for constructing molecular libraries with diverse biological activities.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-amino-2-methylpyridine-3-carbaldehyde | N/A |
| CAS Number | 1211516-02-7 | [2] |
| Molecular Formula | C₇H₈N₂O | N/A |
| Molecular Weight | 136.15 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would feature a distinctive singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (δ 6.5-8.5 ppm). A singlet corresponding to the three protons of the methyl group (-CH₃) would be present in the upfield region (δ 2.0-2.5 ppm). The amino group protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The five aromatic carbons of the pyridine ring would resonate between δ 110-160 ppm. The methyl carbon would appear at approximately δ 15-25 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretching from the pyridine ring (~1500-1600 cm⁻¹).[3]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.15, with fragmentation patterns corresponding to the loss of CO and other fragments.
Synthesis of the Building Block
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the selective oxidation of a precursor alcohol, which itself can be generated from a commercially available halopyridine. This ensures a controlled and high-yielding process.
A plausible and efficient pathway begins with 6-chloro-2-methylnicotinonitrile. This starting material undergoes nucleophilic aromatic substitution (SNAr) with an ammonia source to install the 6-amino group. The resulting 6-amino-2-methylnicotinonitrile is then selectively reduced, often using a reagent like Diisobutylaluminium hydride (DIBAL-H), to yield the target aldehyde.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The true power of this compound lies in its versatile reactivity, which allows for the construction of a vast array of complex heterocyclic structures.
Reactions Involving the Aldehyde Functionality
The aldehyde group is a synthetic linchpin, enabling carbon-carbon and carbon-nitrogen bond formations that are fundamental to molecular construction.
This reaction is a cornerstone of C-C bond formation, creating α,β-unsaturated systems that are themselves versatile intermediates.[5][6] It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine or ammonium acetate.[7]
-
Causality: The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product. This transformation is crucial for synthesizing precursors to pyridone derivatives and other bioactive scaffolds.[8]
Caption: Mechanism of the Knoevenagel condensation.
Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines in medicinal chemistry.[9] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]
-
Causality: NaBH(OAc)₃ is the preferred reagent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate.[10] This selectivity prevents side reactions and allows the entire transformation to be performed in a single pot, enhancing efficiency. This method provides a direct route to introduce diverse amine-containing side chains, which are critical for modulating solubility, basicity, and target engagement in drug candidates.
Annulation Reactions for Fused Heterocycles
The ortho-amino aldehyde motif is a classic precursor for building fused ring systems through annulation reactions.
The Friedländer synthesis is a powerful reaction for constructing quinoline and related fused pyridine rings.[12] In this context, this compound can react with a ketone or another compound containing an α-methylene group under acidic or basic catalysis. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form a fused pyridopyrimidine or a related scaffold.[13][14]
-
Causality: The reaction is driven by the formation of a stable, aromatic fused-ring system. The choice of catalyst (acid or base) determines the precise mechanism, either proceeding through an initial aldol addition or Schiff base formation.[12] This strategy is exceptionally valuable for accessing complex, rigid scaffolds that are often found in kinase inhibitors and other targeted therapeutics.[15][16][17]
Caption: Generalized Friedländer annulation pathway.
Multi-component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[18][19][20] this compound is an ideal candidate for MCRs, such as the Ugi or Hantzsch reactions, serving as the aldehyde component.[19]
-
Causality: The efficiency of MCRs stems from their convergent nature, which allows for the rapid generation of molecular complexity and diverse chemical libraries from simple starting materials.[21][22] This is a highly sought-after strategy in high-throughput screening and lead optimization, as it dramatically accelerates the drug discovery process.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, based on established methodologies for analogous substrates.[7][10][23]
Protocol 1: Knoevenagel Condensation with Malononitrile
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.36 g, 10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv). Add 3-4 drops of piperidine as a catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of a precipitate often indicates product formation.
-
Work-up and Purification: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the product, 2-((6-amino-2-methylpyridin-3-yl)methylene)malononitrile.
Protocol 2: One-Pot Reductive Amination with a Primary Amine
-
Reactant Preparation: To an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.36 g, 10.0 mmol, 1.0 equiv) and the desired primary amine (e.g., benzylamine, 1.18 g, 11.0 mmol, 1.1 equiv). Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (40 mL).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.
Conclusion
This compound stands out as a high-value, versatile heterocyclic building block. The strategic placement of its amino, methyl, and aldehyde functional groups provides a rich platform for a multitude of synthetic transformations. Its ability to participate in condensations, reductive aminations, annulations, and multi-component reactions makes it an indispensable tool for medicinal chemists and organic synthesis professionals. By enabling the efficient construction of complex, fused heterocyclic systems and diverse molecular libraries, this compound will continue to be a key player in the development of next-generation therapeutics and advanced materials.
References
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Pelc, M. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]
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ACS Publications. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
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PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
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PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
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discovery and history of 6-Amino-2-methylnicotinaldehyde
An In-Depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Synthesis, Characterization, and Potential Applications
Introduction
This compound is a substituted pyridine derivative whose specific discovery and developmental history are not extensively documented in readily available scientific literature. However, its chemical structure—a pyridine ring functionalized with an amino, a methyl, and an aldehyde group—places it at the intersection of several historically significant and synthetically versatile classes of compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals by grounding the discussion of this compound in the well-established chemistry of its constituent motifs.
This document will explore the historical context of relevant pyridine synthesis methodologies, propose a robust and logical synthetic pathway for the title compound, detail the expected analytical and spectroscopic characteristics, and explore its potential applications as a valuable building block in medicinal chemistry and materials science. The protocols and insights provided are synthesized from established chemical principles and literature on analogous structures, offering a field-proven framework for its practical synthesis and utilization.
Part 1: Historical Context and the Evolution of Pyridine Synthesis
The journey to synthesizing a specific molecule like this compound is built upon more than a century of developments in heterocyclic chemistry. The pyridine core is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and methods for its construction and functionalization have been a central theme in organic synthesis.
The first major synthesis of a pyridine ring was reported in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to form the aromatic pyridine ring.[1] While revolutionary, this method primarily produces symmetrically substituted dihydropyridines that require subsequent oxidation.
A landmark development in the direct functionalization of the pyridine ring was the Chichibabin amination reaction, discovered by Aleksei Chichibabin in 1914. This reaction allows for the direct amination of pyridines by reacting them with sodium amide (NaNH₂) in an inert solvent.[2] This method was a significant step forward for creating aminopyridines, though it often requires harsh conditions and can suffer from a lack of regioselectivity in more complex systems.
More contemporary methods offer greater control and milder conditions. A highly effective and regioselective strategy for introducing an amino group at the 2-position of a pyridine ring involves the use of pyridine N-oxides. The pyridine nitrogen is first oxidized to the N-oxide, which activates the C2 and C4 positions for nucleophilic attack. The N-oxide can then be treated with an aminating agent. For instance, a one-pot conversion of pyridine N-oxides to 2-aminopyridines can be achieved using p-toluenesulfonic anhydride (Ts₂O) and an amine, followed by deprotection.[3][4] This approach provides high yields and excellent selectivity for the 2-position, making it a powerful tool for the synthesis of specifically substituted aminopyridines.[3][4]
These foundational methods in pyridine chemistry provide the essential toolkit for approaching the synthesis of a multi-substituted target like this compound.
Part 2: Proposed Synthesis of this compound
A logical and efficient synthesis of this compound can be designed starting from commercially available precursors, leveraging modern synthetic transformations. A plausible retrosynthetic analysis suggests that the target molecule can be accessed from a precursor such as 2-bromo-6-methylnicotinaldehyde. The key transformations would be the introduction of the amino group at the 6-position, potentially via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
Detailed Experimental Protocol:
Step 1: Protection of 2-bromo-6-methyl-3-pyridinol The hydroxyl group is protected to prevent interference in the subsequent formylation step.
-
Dissolve 2-bromo-6-methyl-3-pyridinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and stir the solution at room temperature.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise and stir the mixture overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected pyridinol.
Step 2: Directed Ortho-Metalation and Formylation The aldehyde group is introduced at the 3-position.
-
Dissolve the protected pyridinol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir the mixture for 1 hour at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Step 3: Buchwald-Hartwig Amination The amino group is installed at the 6-position via a palladium-catalyzed cross-coupling reaction.
-
In a reaction vessel, combine the 2-bromo-6-methylnicotinaldehyde derivative (1.0 eq), a suitable amine source such as benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ and a suitable phosphine ligand like Xantphos).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., 1 M HCl) to yield the protected primary amine.
Step 4: Deprotection The protecting group is removed to yield the final product.
-
Dissolve the protected this compound (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and purify by column chromatography on silica gel to yield this compound.
Part 3: Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques. The expected data are summarized below.
| Property | Expected Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, MeOH, Chloroform) |
| ¹H NMR | Expected signals for an aldehyde proton (~9.8-10.0 ppm), aromatic protons on the pyridine ring, an amino group (broad singlet), and a methyl group singlet (~2.5 ppm). |
| ¹³C NMR | Expected signals for an aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and a methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amine (~3300-3500 cm⁻¹), C-H stretching, C=O stretching of the aldehyde (~1680-1700 cm⁻¹), and aromatic C=C and C=N stretching. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 137.16. |
Part 4: Potential Applications in Drug Discovery
The this compound scaffold is a "privileged" structure in medicinal chemistry. The term "privileged" refers to molecular frameworks that are capable of binding to multiple biological targets. The aminopyridine core is a common feature in many kinase inhibitors and other therapeutic agents. The presence of three distinct functional groups—an amine, a methyl group, and a reactive aldehyde—makes this compound a highly versatile building block for creating diverse chemical libraries for drug screening.
1. Synthesis of Kinase Inhibitors: The aldehyde group can be readily transformed, for example, through reductive amination, to link the scaffold to other molecular fragments, a common strategy in the development of ATP-competitive kinase inhibitors.[5]
2. Precursor for Fused Heterocyclic Systems: The ortho-amino aldehyde functionality is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or other nitrogen-containing polycycles. These ring systems are often explored for their unique biological activities.
3. Building Block for Combinatorial Chemistry: The aldehyde serves as a key functional group for derivatization. It can undergo a wide range of reactions including Wittig reactions, aldol condensations, and the formation of Schiff bases, allowing for the rapid generation of a library of compounds for high-throughput screening.
Conclusion
While the specific historical discovery of this compound remains elusive in the public domain, its chemical architecture is deeply rooted in the rich history of pyridine synthesis. By leveraging well-established synthetic methodologies, a practical and efficient pathway for its preparation can be confidently proposed. The true value of this compound lies in its potential as a versatile intermediate for researchers in drug discovery and medicinal chemistry. Its trifunctional nature offers a powerful platform for the synthesis of novel, biologically active molecules, particularly in the pursuit of new kinase inhibitors and other targeted therapies. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this promising chemical entity.
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safety and handling of 6-Amino-2-methylnicotinaldehyde in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of 6-Amino-2-methylnicotinaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 885276-99-3) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from authoritative sources to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Section 1: Compound Identification and Properties
Understanding the fundamental physical and chemical properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.
Synonyms:
-
2-Amino-6-methyl-3-pyridinecarboxaldehyde
-
6-Amino-2-methylpyridine-3-carboxaldehyde[1]
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂O | PubChem |
| Molecular Weight | 136.15 g/mol | [2] |
| Appearance | Solid (Assumed based on related compounds) | N/A |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |[3] |
Section 2: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative risk assessment can be constructed by analyzing the hazards of structurally analogous compounds, such as aminopyridines and nicotinaldehydes. The following GHS classifications represent a composite hazard profile and should be treated as the minimum precautions required.
Table 2: Aggregated GHS Hazard Classification | Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed |
| Warning | | Acute Toxicity, Dermal | H312: Harmful in contact with skin | | Warning | | Skin Corrosion/Irritation | H315: Causes skin irritation | | Warning | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | | Warning | | Acute Toxicity, Inhalation | H332: Harmful if inhaled | | Warning | | STOT - Single Exposure | H335: May cause respiratory irritation | | Warning |This table is a synthesis of data from related compounds like 6-Aminonicotinaldehyde and 6-(Methylamino)nicotinaldehyde.[4][5]
Core Risks:
-
Irritation: The primary risk is irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]
-
Toxicity: The compound is presumed to be harmful if ingested, inhaled, or absorbed through the skin based on data from analogous structures.[4][5]
Section 3: Hierarchy of Controls and Personal Protection
To mitigate the identified risks, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
The primary engineering control is to handle this compound exclusively within a properly functioning and certified chemical fume hood. This isolates the researcher from potential inhalation of dust or vapors. The fume hood also provides a contained space in the event of an accidental spill.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be established and readily accessible.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.
-
Designated Areas: Clearly mark and designate specific areas within the lab for storing and handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
PPE is not a substitute for robust engineering and administrative controls but is essential for immediate protection. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Inspect gloves for any signs of degradation before each use.[7] Double-gloving may be appropriate for handling larger quantities. Contaminated gloves must be disposed of as hazardous waste.[8] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a significant risk of splashing. Standard prescription glasses are not a substitute for safety eyewear. |
| Skin and Body | Fully buttoned laboratory coat. | A lab coat protects against incidental skin contact. Ensure it is clean and appropriate for the task.[6] |
| Respiratory | NIOSH-approved respirator (e.g., N95 for dusts) | Required only if engineering controls are insufficient or if there is a potential for generating aerosols or dusts outside of a fume hood.[7][9] |
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing exposure and maintaining compound stability.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.
-
Weighing: Weigh the solid compound within the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even after removing gloves.[10]
-
Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) in a designated, sealed hazardous waste container according to institutional guidelines.[10]
Storage Protocol
-
Temperature: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3]
-
Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent potential degradation.[11]
-
Location: Keep in a designated, well-ventilated, and secure area. Store away from incompatible materials such as strong oxidizing agents.[10]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Caption: A standard workflow for handling the compound.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident. All personnel must be familiar with these procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release (Spill) Response
Caption: Decision tree for responding to a chemical spill.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large, uncontained, or in a poorly ventilated space.
-
Control: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.
-
Cleanup: For minor spills, trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation.[13] Place the material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EH&S) department.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 6: Toxicological Profile
The toxicological properties of this compound have not been extensively investigated. However, based on data from closely related aminopyridines, acute toxicity is a significant concern. For instance, 2-Amino-6-methylpyridine has shown high acute toxicity via oral and dermal routes in animal studies.[14] It is prudent to assume this compound may have a similar toxicological profile.
-
Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.
-
Mutagenicity: Data is not available.
-
Reproductive Toxicity: Data is not available.
Given the lack of specific data, this compound should be handled as a substance with unknown toxicological properties, and exposure should be minimized at all times.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Amino-2-methylnicotinaldehyde via Nucleophilic Aromatic Substitution
For inquiries, please contact: [email protected]
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are foundational in the discovery of novel therapeutics.[1] Their prevalence in FDA-approved drugs underscores their importance in medicinal chemistry and drug discovery. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, enabling the optimization of a compound's pharmacological profile. 6-Amino-2-methylnicotinaldehyde, in particular, is a valuable building block due to its versatile aldehyde and amino functionalities, which serve as handles for further molecular elaboration in the synthesis of complex drug candidates.[2][3][4] This guide provides a detailed protocol for the synthesis of this key intermediate via a nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction in heterocyclic chemistry.[5]
Mechanistic Insights: Nucleophilic Aromatic Substitution on the Pyridine Ring
The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is inherently activated towards attack by nucleophiles.[6] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, where resonance stabilization of the negative charge in the intermediate, known as a Meisenheimer complex, is most effective.[7][8]
The presence of an electron-withdrawing group, such as the aldehyde in the nicotinaldehyde scaffold, further enhances the electrophilicity of the ring, facilitating nucleophilic attack. The general mechanism proceeds via a two-step addition-elimination sequence, although concerted mechanisms have also been proposed for certain systems.[9][10] In the case of a 6-chloro substituted precursor, the chlorine atom serves as a good leaving group, which is displaced by the incoming amino nucleophile.
Diagram 1: Generalized SNAr Mechanism on a Pyridine Ring
A generalized depiction of the nucleophilic aromatic substitution mechanism.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from a readily available starting material, 6-Chloro-2-methylnicotinaldehyde. The procedure is designed to be robust and scalable for research and development applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Chloro-2-methylnicotinaldehyde | ≥98% | Commercially Available | 884495-36-7[11] |
| Ammonia Solution (28-30%) | ACS Grade | Commercially Available | 1336-21-6 |
| 1,4-Dioxane | Anhydrous | Commercially Available | 123-91-1 |
| Sodium Sulfate (Anhydrous) | Reagent Grade | Commercially Available | 7757-82-6 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
| Deionized Water | In-house |
Step-by-Step Procedure
-
Reaction Setup:
-
In a pressure-rated reaction vessel equipped with a magnetic stir bar, dissolve 6-Chloro-2-methylnicotinaldehyde (1.0 equiv) in 1,4-dioxane (10 mL per gram of starting material).
-
To this solution, add a concentrated aqueous ammonia solution (28-30%, 5.0 equiv). The use of an excess of the nucleophile drives the reaction to completion.
-
-
Reaction Execution:
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Elevated temperature is often necessary to overcome the activation energy for SNAr reactions on less activated substrates.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the final product as a solid.
-
Diagram 2: Experimental Workflow
A step-by-step visual guide to the synthesis protocol.
Self-Validation and Trustworthiness
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is imperative. This self-validating system confirms the successful execution of the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the proton environment of the final product. The disappearance of the signal corresponding to the proton adjacent to the chlorine atom in the starting material and the appearance of a new signal for the amino protons are key indicators of a successful reaction.
-
¹³C NMR spectroscopy will confirm the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the product, providing definitive proof of its identity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be conducted to determine the purity of the final compound. A purity of ≥95% is generally considered acceptable for subsequent applications in drug discovery.
-
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of this compound, a key building block for drug discovery programs. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed experimental procedure and validation steps, researchers can confidently produce this valuable intermediate for the development of next-generation therapeutics.
References
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
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We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+. [Link]
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Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
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Why nucleophilic substitution in pyridine favours at position-2? Quora. [Link]
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Amination of 2-halopyridines. [a]. ResearchGate. [Link]
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Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry. [Link]
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Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PubMed Central. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
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Engineered enzymes for enantioselective nucleophilic aromatic substitutions. PubMed Central. [Link]
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CAS 884495-36-7 | 6-Chloro-2-methylnicotinaldehyde. Alchem.Pharmtech. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
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Preparation method of 2-chloro nicotinaldehyde. Eureka | Patsnap. [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
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Application Note: Leveraging 6-Amino-2-methylnicotinaldehyde for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in designing these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the ATP-binding site of the kinase. This application note provides a detailed guide for researchers on the strategic use of 6-Amino-2-methylnicotinaldehyde, a versatile and highly valuable building block, for the synthesis of potent kinase inhibitors, with a focus on constructing the privileged pyrido[2,3-d]pyrimidine scaffold.
Introduction: The Strategic Value of this compound
Kinase inhibitors often feature a planar, heteroaromatic core structure that can form crucial hydrogen bonds within the adenine-binding pocket of the ATP-binding site. The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and has been identified as a "privileged scaffold" in medicinal chemistry due to its repeated success in forming the basis of potent kinase inhibitors.[1][2] this compound is an ideal starting material for constructing this and related heterocyclic systems. Its unique arrangement of functional groups—a nucleophilic amine and an electrophilic aldehyde on a pyridine ring—allows for direct and efficient cyclization reactions to build the desired fused ring system.
Key Advantages:
-
Convergent Synthesis: Enables the rapid construction of a complex core structure.
-
Functional Group Handles: The embedded amine and methyl groups provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Proven Scaffold: Forms the basis of numerous inhibitors targeting critical kinases like EGFR, CDKs, and Pim-1.[3][4]
Physicochemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
o-Amino Aldehyde Moiety: The ortho positioning of the primary amine (a nucleophile) and the aldehyde (an electrophile) is the key to its utility. This arrangement is primed for intramolecular reactions or, more commonly, for condensation reactions with dinucleophilic partners to form heterocyclic rings.
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction motif in kinase active sites.
-
Methyl Group: The 2-methyl group can be a site for functionalization or can provide beneficial steric interactions within the target protein.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites of this compound.
Core Synthetic Protocol: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
A foundational reaction for leveraging this compound is its condensation with guanidine to form the 2,4-diaminopyrido[2,3-d]pyrimidine core. This scaffold is a versatile intermediate for a wide range of kinase inhibitors.
Protocol: Synthesis of 7-methylpyrido[2,3-d]pyrimidine-2,4-diamine
This protocol describes the acid-catalyzed condensation and cyclization of this compound with guanidine hydrochloride.
Workflow Diagram:
Caption: Workflow for Pyrido[2,3-d]pyrimidine scaffold synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable high-boiling solvent like n-butanol or 2-methoxyethanol.
-
Causality: Guanidine serves as the three-atom (N-C-N) component required to form the pyrimidine ring. A slight excess ensures the complete consumption of the starting aldehyde.
-
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 3-4 drops).
-
Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and activating it for nucleophilic attack by the amino group of guanidine.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C) for 6-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Mechanism Insight: The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization (via dehydration) to yield the stable fused heterocyclic product.
-
-
Work-up and Isolation: a. Allow the mixture to cool to room temperature. b. Reduce the solvent volume under reduced pressure. c. Dilute the residue with water and adjust the pH to be basic (pH 9-10) using an aqueous solution of sodium hydroxide or sodium carbonate. This step neutralizes the hydrochloride salt of the product, causing it to precipitate. d. Collect the resulting solid by vacuum filtration. e. Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 7-methylpyrido[2,3-d]pyrimidine-2,4-diamine.
Case Study: Elaboration into a Targeted Kinase Inhibitor
The synthesized pyrido[2,3-d]pyrimidine core is rarely the final drug. It serves as a versatile intermediate for further elaboration to achieve high potency and selectivity for a target kinase. A common strategy involves subsequent functionalization via cross-coupling reactions.
For instance, to target kinases like EGFR or Src family kinases, an aryl group is often installed at the C4 position. This can be achieved by first converting the C4-amino group into a better leaving group (e.g., a chloride) and then performing a Suzuki or Buchwald-Hartwig coupling.
Table 1: Example Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for derivatives of the pyrido[2,3-d]pyrimidine scaffold, illustrating how modifications can impact inhibitory activity against a target like Epidermal Growth Factor Receptor (EGFR).
| Compound ID | R1 (at C2-amine) | R2 (at C4-position) | EGFR IC₅₀ (nM) |
| Core-1 | -NH₂ | -NH₂ | >10,000 |
| INT-2 | -NH₂ | -Cl | 5,800 |
| Final-3a | -NH₂ | 3-ethynyl-phenyl | 150 |
| Final-3b | -NH₂ | 4-methoxyphenyl | 850 |
| Final-3c | -NH-cyclopropyl | 3-ethynyl-phenyl | 25 |
This data is illustrative. Actual IC₅₀ values would be determined experimentally.
The data illustrates that the unsubstituted diamine core has weak activity. Conversion to a chloro-intermediate allows for the introduction of various aryl groups via cross-coupling, significantly boosting potency. Further modification at the C2-amine can provide additional beneficial interactions.
Conclusion
This compound is a powerful and efficient starting material for the synthesis of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The straightforward condensation chemistry allows for the rapid assembly of a key intermediate, which can be strategically elaborated to produce potent and selective inhibitors against a wide range of kinase targets. The protocols and insights provided herein serve as a foundational guide for researchers in medicinal chemistry and drug development to harness the full potential of this valuable chemical building block.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [3]
-
Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. ResearchGate. [1]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports.
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [4]
-
Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. [2]
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Application Notes: 6-Amino-2-methylnicotinaldehyde in the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Value of 6-Amino-2-methylnicotinaldehyde
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. This compound is a pyridine-based heterocyclic building block of significant strategic value for medicinal chemists. Its structure is deceptively simple, yet it combines three key features that make it a powerful starting material for constructing diverse and complex molecular architectures:
-
A Reactive Aldehyde: The formyl group (-CHO) at the 3-position is a versatile synthetic handle, readily participating in a wide array of chemical transformations. It is the primary site for molecular elaboration and diversification.
-
A Nucleophilic Amino Group: The amine (-NH2) at the 6-position is a potent nucleophile and a key hydrogen bond donor. Its presence is crucial for forming fused heterocyclic systems and for establishing critical interactions with biological targets.[1][2]
-
A Pyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry.[3][4] It is a bioisostere of a phenyl ring but with an embedded nitrogen atom that can act as a hydrogen bond acceptor, improve aqueous solubility, and fine-tune pharmacokinetic properties. This core is a common feature in many ATP-competitive kinase inhibitors.[3][4]
This guide provides an in-depth look at the reactivity of this compound and offers detailed protocols for its application in the synthesis of bioactive compounds, particularly focusing on scaffolds relevant to kinase inhibition.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of a starting material is fundamental to designing robust synthetic routes.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₈N₂O | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 136.15 g/mol | Essential for stoichiometric calculations. |
| Appearance | Typically a yellow to brown solid | Visual cue for material purity. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) | Guides solvent selection for reactions and purification. |
| Reactivity | The aldehyde is electrophilic; the amino group is nucleophilic. | Enables a diverse range of transformations like condensation, cyclization, and amination.[2] |
The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group, mediated by the pyridine ring, defines the molecule's reactivity. The amino group enhances the nucleophilicity of the pyridine nitrogen and influences the reactivity of the aldehyde, making it a prime candidate for cyclocondensation reactions.[5]
Core Synthetic Pathways & Protocols
The true utility of this compound is demonstrated by its ability to serve as a linchpin in the assembly of complex heterocyclic systems. Below are key synthetic transformations with detailed, representative protocols.
Schiff Base Formation: A Gateway to Diverse Functionality
The condensation of the aldehyde with a primary amine is one of the most fundamental reactions, yielding an imine or Schiff base.[6][7] This transformation is often the first step in a multi-step synthesis, creating an intermediate that can be further modified (e.g., via reduction or cycloaddition). Schiff bases themselves can exhibit a range of biological activities, including antimicrobial and antioxidant effects.[6][8][9]
Protocol 1: General Synthesis of a Schiff Base Derivative
-
Objective: To condense this compound with a substituted aniline to form a biologically active imine.
-
Rationale: This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the primary amine. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (0.5 M).
-
Addition of Amine: Add the desired primary amine (e.g., 4-fluoroaniline, 1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure Schiff base.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds
A more powerful application of this building block is in cyclocondensation reactions, where both the aldehyde and the amino group participate to form new rings. This is a highly efficient strategy for generating scaffolds found in many kinase inhibitors.[3][10]
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
-
Objective: To construct a 3,6-diamino-1H-pyrazolo[3,4-b]pyridine scaffold, a core structure in inhibitors of kinases like CDK5 and GSK-3.[10]
-
Rationale: This protocol exemplifies a one-pot cyclocondensation. The reaction proceeds through an initial condensation of the aldehyde with malononitrile, followed by an intramolecular cyclization involving the amino group, and subsequent tautomerization to form the stable aromatic pyrazolopyridine system.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 2-methoxyethanol (0.3 M), add malononitrile (1.1 eq) and a catalytic amount of a basic catalyst like piperidine (0.1 eq).
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation adduct.
-
Cyclization: Add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 125°C) and maintain for 6-8 hours, monitoring by TLC. The formation of the fused heterocyclic product is usually indicated by a change in color and the appearance of a new, more polar spot on the TLC plate.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form. Collect the solid by filtration.
-
Purification: Wash the crude product with water, followed by a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent system like ethanol/DMF to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
Characterization: Verify the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with literature values for known pyrazolopyridine scaffolds.[10]
Visualizing the Synthetic Workflow
To conceptualize the journey from a simple building block to a complex bioactive compound, the following workflow diagram is provided.
Caption: Synthesis of a pyrimidine-based kinase inhibitor scaffold.
By reacting this compound with guanidine in the presence of a base, one can construct a 2,7-diaminopyrido[2,3-d]pyrimidine core. This scaffold is highly valuable as it presents multiple vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. [3]
Troubleshooting and Expert Insights
-
Low Yields in Condensation: If yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the Schiff base intermediate or interfere with catalysts. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
Side Reactions: The amino group can potentially undergo side reactions. In multi-step syntheses, it may be necessary to protect the amino group (e.g., as a Boc-carbamate) before performing transformations on the aldehyde, followed by a deprotection step.
-
Purification Challenges: The polar nature of the resulting heterocyclic products can make purification challenging. Reverse-phase chromatography (C18) or recrystallization from highly polar solvent systems (e.g., DMF/water, DMSO/ethanol) are often effective.
Conclusion
This compound is more than just a simple aldehyde; it is a synthetically powerful and strategically important building block for the construction of novel bioactive compounds. Its inherent reactivity, driven by the synergistic interplay of its functional groups, allows for the efficient synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of kinase inhibitors. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile molecule in their drug discovery programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes: Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde.
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Aksenov, N. A. (Ed.). (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules. MDPI. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol. Chemical Methodologies. Retrieved from [Link]
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Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Retrieved from [Link]
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Deshmukh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
El-Sayed, M. A. F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Retrieved from [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Retrieved from [Link]
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Kaur, H., & Singh, J. (2023). Overview of Biological Activities and Synthesis of Schiff Base. IJFMR. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Mehwish Aftab, et al. (n.d.). Schiff Base, 6-Amino-2-[(4-(Dimethylamino)Benzylidene)Amino]Hexanoic Acid and its Lanthanide (III) Complexes have Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]
-
Popiolek, R., & Kosikowska, U. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH. Retrieved from [Link]
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Rani, P. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
-
Saleh, M. A., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. ResearchGate. Retrieved from [Link]
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Schenone, S., et al. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Retrieved from [Link]
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Tighadouini, S., et al. (2020). Proposed mechanism for the cyclocondensation reaction between.... ResearchGate. Retrieved from [Link]
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Tzani, A., & Detsi, A. (Eds.). (2022). Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers. Retrieved from [Link]
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Vaskevich, A. I., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Retrieved from [Link]
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Xie, J., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. Retrieved from [Link]
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experimental protocol for the synthesis of vinylpyridines from 6-Amino-2-methylnicotinaldehyde
Application Note & Experimental Protocol: Synthesis of 6-Amino-2-vinylnicotinaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 6-amino-2-vinylnicotinaldehyde from 6-amino-2-methylnicotinaldehyde. The protocol leverages the Wittig reaction, a cornerstone of synthetic organic chemistry, for the crucial olefination step. This application note is designed for researchers in medicinal chemistry and drug development, offering a detailed experimental procedure, mechanistic insights, characterization data, and essential safety precautions.
Introduction: The Significance of Vinylpyridines
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The introduction of a vinyl group onto the pyridine ring creates a versatile chemical handle, a vinylpyridine, which serves as a key intermediate in the synthesis of more complex molecules and polymers.[3][4] These vinylpyridine moieties are valuable for their ability to participate in various chemical transformations, including polymerization and Diels-Alder reactions, making them crucial building blocks for creating novel pharmaceutical agents and advanced materials.[4][5][6] This protocol details the synthesis of a substituted vinylpyridine, starting from this compound, a compound that already possesses a reactive aldehyde and an amino group, offering further points for molecular diversification.
Reaction Principle: The Wittig Olefination
The conversion of an aldehyde to an alkene is a pivotal transformation in organic synthesis. The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is an exceptionally reliable and widely used method for this purpose.[7] The reaction involves a carbonyl compound (in this case, an aldehyde) reacting with a phosphorus ylide, also known as a Wittig reagent.[8][9]
Core Mechanism: The process begins with the deprotonation of a phosphonium salt, such as methyltriphenylphosphonium bromide, by a strong base to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate, a betaine, rapidly collapses to form a strained four-membered ring called an oxaphosphetane.[9] This intermediate is unstable and fragments, yielding the desired alkene and a thermodynamically stable triphenylphosphine oxide byproduct.[7] The formation of the strong phosphorus-oxygen double bond is the primary driving force for the reaction.
An alternative to the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion.[10][11] The HWE reaction offers advantages such as the formation of a water-soluble phosphate byproduct, simplifying purification, and typically favoring the formation of (E)-alkenes.[12] However, the Wittig reaction is often preferred for installing a terminal methylene group (=CH₂) due to the ready availability of the required methyltriphenylphosphonium salt.
Reaction Scheme Diagram
Caption: The Wittig reaction pathway for vinylpyridine synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of vinylpyridines from their corresponding aldehydes.[13]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.5 g (4.2 mmol, 1.2 eq) | Dry thoroughly under vacuum before use. |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | Use a freshly opened bottle or distill from a suitable drying agent. |
| n-Butyllithium (n-BuLi) | - | 1.6 M in hexanes, 2.5 mL | Pyrophoric. Handle with extreme care under an inert atmosphere. |
| This compound | 136.15 | 0.48 g (3.5 mmol, 1.0 eq) | Ensure it is pure and dry. |
| Diethyl Ether (anhydrous) | - | For extraction | |
| Saturated aq. Sodium Bicarbonate | - | For work-up | |
| Brine (Saturated aq. NaCl) | - | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | |
| Silica Gel | - | For chromatography | 230-400 mesh. |
| Hexanes/Ethyl Acetate | - | For chromatography | HPLC grade. |
Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stirrer
-
Septa and needles
-
Schlenk line or nitrogen/argon manifold for inert atmosphere
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Glass syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 g, 4.2 mmol) in anhydrous THF (30 mL) in the reaction flask. Cool the resulting slurry to 0 °C using an ice-water bath.
-
Base Addition: While stirring vigorously, add n-butyllithium (2.5 mL of a 1.6 M solution in hexanes, 4.0 mmol) dropwise via syringe over 10 minutes. A deep yellow or orange color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Aldehyde Addition: Dissolve the this compound (0.48 g, 3.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the ylide mixture at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine all organic layers and wash them with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity) to separate the product from the byproduct and any unreacted starting material.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the 6-amino-2-vinylnicotinaldehyde as a solid or oil. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Yellowish solid or viscous oil. |
| Yield | 60-80% (typical range for Wittig reactions of this type). |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): ~7.5-7.7 (d, 1H, Ar-H), ~6.7-6.9 (dd, 1H, vinyl H), ~6.5-6.6 (d, 1H, Ar-H), ~5.8-6.0 (d, 1H, vinyl H), ~5.3-5.5 (d, 1H, vinyl H), ~4.5 (br s, 2H, -NH₂). Note: Exact shifts may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): ~158 (C-NH₂), ~150 (Ar-C), ~138 (Ar-CH), ~136 (Vinyl-CH), ~118 (Vinyl-CH₂), ~110 (Ar-CH), ~108 (Ar-C). Note: Aldehyde carbonyl at ~190 ppm should be absent. |
| Mass Spec (ESI+) | m/z: Calculated for C₈H₈N₂ [M+H]⁺: 133.07. Found: 133.XXXX. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation (inactive base, wet reagents/solvents).2. Degradation of n-BuLi.3. Starting aldehyde is impure. | 1. Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Dry phosphonium salt under vacuum.2. Titrate the n-BuLi solution before use to determine its exact concentration.3. Purify the starting material before the reaction. |
| Starting Material Remains | 1. Insufficient Wittig reagent.2. Reaction time too short. | 1. Use a slight excess (1.2-1.5 equivalents) of the phosphonium salt and base.2. Extend the reaction time and monitor by TLC until the aldehyde spot is gone. |
| Difficult Purification | The product and triphenylphosphine oxide have similar polarities and are co-eluting. | 1. Adjust the chromatography solvent system; a less polar system might provide better separation.2. In some cases, the triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a hexanes/ether mixture at low temperatures prior to chromatography. |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
n-Butyllithium (n-BuLi): Is highly flammable and pyrophoric (ignites spontaneously in air). It reacts violently with water. Handle exclusively under an inert atmosphere using proper syringe techniques.[15]
-
Pyridine Derivatives: Pyridines can be toxic and are often skin and respiratory irritants.[14] Avoid inhalation and skin contact.[16]
-
Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable liquids.[17] THF can form explosive peroxides upon storage. Ensure there are no ignition sources nearby.[17]
-
Aldehydes: Can be irritants and sensitizers. Handle with care.[18]
-
Spills and First Aid: In case of skin contact, wash immediately with soap and plenty of water.[19] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] Have appropriate spill kits and fire extinguishers readily available.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 6-amino-2-vinylnicotinaldehyde via the Wittig reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture and air during ylide formation, researchers can achieve good yields of this valuable synthetic intermediate. The characterization and troubleshooting guidelines provided herein serve to make this protocol a self-validating and robust tool for professionals in drug discovery and chemical synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Vinylpyridine (CAS 100-69-6): A Key Intermediate for Pharmaceutical Applications.
- BenchChem. (2025). Application Note: Synthesis of 6-(tert-Butoxy)-2-vinylpyridine via Wittig Reaction.
- Taylor & Francis Online. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
- Jubilant Ingrevia Limited. (2021). 3-Pyridinealdehyde Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet Pyridine-2-aldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Stobec. (2018). Safety Data Sheet Pyridine-2-aldehyde.
- SciSpace. (n.d.). Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- ChemicalBook. (2019). Application of 2-Vinylpyridine.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Vinylpyridine's Role in Advanced Polymer Science.
- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- ResearchGate. (n.d.). (PDF) Characterization and Catalytic Activity of Poly(4-Vinylpyridine-Co-Divinylbenzene)-Co Complex.
- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
An Application Guide to 6-Amino-2-methylnicotinaldehyde in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel, potent, and selective therapeutic agents. This compound emerges as a highly valuable, yet under-documented, heterocyclic intermediate for medicinal chemists. Its structure is a compelling convergence of three critical pharmacophoric and synthetic elements: a 2,6-disubstituted pyridine ring, a primary aromatic amine, and a reactive aldehyde.
The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors, where it often serves as a hinge-binding motif.[1][2] The primary amino group at the 6-position and the aldehyde at the 3-position provide orthogonal synthetic handles, enabling diverse and regioselective chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] The methyl group at the 2-position can influence the planarity and electronic properties of the pyridine ring, potentially enhancing binding interactions or improving metabolic stability.
This guide provides a detailed exploration of the applications of this compound, presenting not just theoretical applications but also robust, step-by-step protocols for its derivatization into scaffolds of high medicinal chemistry relevance.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| CAS Number | 1211516-02-7 | [5] |
| IUPAC Name | 6-amino-2-methylpyridine-3-carbaldehyde | [4] |
| Appearance | Data not widely available | N/A |
| Solubility | Data not widely available | N/A |
| Melting Point | Data not widely available | N/A |
Core Synthetic Applications in Drug Discovery
The unique arrangement of functional groups in this compound makes it an ideal substrate for a variety of powerful chemical transformations used to build complex molecular architectures.
-
Kinase Inhibitor Scaffolds : The pyridine core is a common feature in many ATP-competitive kinase inhibitors.[3] The aldehyde functionality is a key starting point for building out the rest of the inhibitor scaffold, while the amino group can be used to form critical hydrogen bonds with the kinase hinge region or serve as an attachment point for solubility-enhancing groups.[2]
-
Multi-component Reactions : The aldehyde group is an excellent electrophile for participation in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. This approach is highly efficient for generating diverse libraries of compounds for high-throughput screening.
-
Formation of Fused Heterocyclic Systems : Through intramolecular cyclization or condensation reactions involving both the amino and aldehyde groups (or their derivatives), novel fused heterocyclic systems can be synthesized. These rigid scaffolds are often sought after in drug design to lock in bioactive conformations.
Experimental Protocols & Methodologies
The following protocols are representative, field-proven methodologies that can be adapted for this compound to generate key intermediates for drug discovery programs.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Principle: This protocol describes a base-catalyzed aldol condensation to form an α,β-unsaturated ketone (chalcone) scaffold. Chalcones are precursors to various heterocyclic systems and have demonstrated a wide range of biological activities. The reaction involves the condensation of this compound with a substituted acetophenone.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a substituted acetophenone in ethanol (EtOH) to a concentration of 0.2 M.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (KOH) (e.g., 20 mol%) as a 4 M aqueous solution. The choice of a strong base like KOH is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up and Purification:
-
Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is ~7.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired chalcone derivative.
-
Protocol 2: Synthesis of Secondary Amines via Reductive Amination
Principle: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines, providing a versatile linker for attaching various molecular fragments. This one-pot, two-step process involves the initial formation of a Schiff base (imine), which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective for imines over aldehydes, minimizing side reactions.
Methodology:
-
Reactant Preparation: Combine 1.0 equivalent of this compound and 1.2 equivalents of the desired primary or secondary amine in a flask with anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Execution: Allow the reaction to stir at room temperature for 6-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution and purify the crude residue via silica gel chromatography to obtain the target secondary or tertiary amine.
-
Protocol 3: Construction of a 2-Aminopyrimidine Kinase Scaffold
Principle: This protocol outlines the synthesis of a 2-aminopyrimidine ring, a common core structure in many FDA-approved kinase inhibitors.[3] The reaction is a condensation between the α,β-unsaturated system derived from the aldehyde (or the chalcone from Protocol 1) and guanidine, which provides the N-C-N fragment needed to complete the six-membered heterocyclic ring.
Methodology:
-
Reactant Preparation: In a microwave vial or sealed tube, combine the chalcone derivative from Protocol 1 (1.0 equivalent) and guanidine hydrochloride (2.0 equivalents).
-
Base and Solvent: Add sodium ethoxide (NaOEt) (2.5 equivalents) as a solid or a solution in ethanol. The solvent is typically absolute ethanol. The strong base is required to deprotonate the guanidine hydrochloride and facilitate the cyclization cascade.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C for 2-6 hours. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
After cooling to room temperature, carefully add water to the reaction mixture. A precipitate may form.
-
Collect the solid by filtration, washing with cold water and then a small amount of cold ethanol.
-
If no solid forms, concentrate the mixture and perform an aqueous workup with ethyl acetate.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford the 2-aminopyrimidine derivative.
-
Summary of Synthetic Applications & Expected Outcomes
| Protocol | Starting Material | Key Reagents | Product Scaffold | Expected Yield | Key Characterization Notes |
| 1. Claisen-Schmidt | This compound | Acetophenone, KOH | α,β-Unsaturated Ketone (Chalcone) | 60-85% | Appearance of vinyl protons (δ 7-8 ppm) in ¹H NMR. |
| 2. Reductive Amination | This compound | R₁R₂NH, NaBH(OAc)₃ | Substituted Aminomethyl Pyridine | 55-90% | Disappearance of aldehyde proton (δ ~10 ppm); appearance of new benzylic CH₂ protons (δ ~3.5-4.5 ppm). |
| 3. Pyrimidine Synthesis | Chalcone Derivative | Guanidine HCl, NaOEt | 2-Aminopyrimidine | 40-75% | Complex aromatic region in ¹H NMR; characteristic molecular ion peak in mass spectrometry. |
Conclusion
This compound represents a potent and versatile tool in the arsenal of the modern medicinal chemist. Its strategic combination of a hinge-binding aminopyridine motif and a synthetically tractable aldehyde group provides a direct and efficient entry point to a multitude of high-value scaffolds. The protocols detailed herein, based on fundamental and reliable organic transformations, offer a clear roadmap for researchers to leverage this building block in the design and synthesis of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- Benchchem. Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis.
- Siddiqui, A. A., et al. (2025). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate.
- Benchchem. Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Benchchem.
- Ali, A., et al. (2021). 2-Amino-6-methylpyridine based co-crystal salt formation using succinic acid: Single-crystal analysis and computational exploration. Journal of Molecular Structure, 1230, 129893.
- ChemicalBook. (2025). 2-Amino-6-methylpyridine. ChemicalBook.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Siddiqui, M. A., et al. (2025). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- Kang, S., et al. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central.
- Kumar, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed.
- Arctom. CAS NO. 1211516-02-7 | this compound. Arctom.
- Sigma-Aldrich. 2-Amino-6-methylnicotinaldehyde. Sigma-Aldrich.
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Application Note: High-Purity Isolation of 6-Amino-2-methylnicotinaldehyde via Optimized Flash Column Chromatography
Abstract
6-Amino-2-methylnicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for complex molecular architectures. Its utility is contingent on high purity, as trace impurities can interfere with subsequent synthetic transformations and biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We address the specific challenges posed by the molecule's dual functionality—a basic amino group and a polar aldehyde—and present a systematic approach to achieve >98% purity. The causality behind experimental choices, from solvent system selection to column packing and fraction analysis, is explained to provide researchers with a robust and adaptable methodology.
Introduction and Scientific Principle
The purification of substituted pyridines, particularly those bearing multiple functional groups, is a common yet critical challenge in organic synthesis. This compound possesses both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold. This unique electronic arrangement makes it a versatile intermediate but also introduces specific purification hurdles.
The primary challenge stems from the basicity of the exocyclic amino group. This group can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase in column chromatography.[1] This acid-base interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[2] Furthermore, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, a highly polar impurity that can be difficult to separate.[3]
The protocol herein employs normal-phase flash column chromatography, which separates compounds based on their differential affinity for a polar stationary phase (silica gel) versus a less-polar mobile phase.[4][5] To counteract the basicity of the amino group, the mobile phase is neutralized with a small percentage of triethylamine (Et₃N). This additive competitively binds to the acidic sites on the silica, preventing the analyte from tailing and ensuring a sharp, symmetrical elution band.
Experimental Workflow Overview
The purification process follows a logical sequence designed to ensure efficiency and high recovery. The workflow begins with method development on a small scale using Thin-Layer Chromatography (TLC) to identify the optimal mobile phase composition. This is followed by scaling up to flash column chromatography for bulk purification.
Sources
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds via Knoevenagel Condensation
Topic: Reaction Conditions for Coupling 6-Amino-2-methylnicotinaldehyde with Active Methylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of synthetic strategies, the Knoevenagel condensation stands out as a powerful and versatile C-C bond-forming reaction. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is instrumental in constructing a diverse array of molecular architectures, many of which exhibit significant biological activity.[1] This application note provides a detailed guide to the reaction conditions for the coupling of this compound with various active methylene compounds, a transformation that opens the door to a novel class of substituted vinylpyridines with potential applications in pharmaceutical research.
This compound is a valuable heterocyclic building block, featuring a pyridine ring substituted with a reactive aldehyde group, an electron-donating amino group, and a methyl group. The electron-donating nature of the amino group is anticipated to influence the reactivity of the aldehyde, making the optimization of reaction conditions crucial for successful synthesis.[2] This guide will delve into the mechanistic underpinnings of the Knoevenagel condensation, provide detailed experimental protocols, and offer insights into the selection of catalysts, solvents, and reaction conditions to achieve high yields and purity.
Mechanistic Insights: The Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation and typically proceeds under basic catalysis.[3] The mechanism involves the following key steps:
-
Enolate Formation: A weak base, commonly a primary, secondary, or tertiary amine such as piperidine or pyridine, deprotonates the active methylene compound to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (this compound in this case).
-
Aldol Addition Product: This attack forms a tetrahedral intermediate, which is an aldol-type addition product.
-
Dehydration: The aldol addition product subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.
In some cases, particularly with amine catalysts, the reaction can proceed through an iminium ion intermediate, where the amine catalyst first reacts with the aldehyde.[4]
Experimental Protocols
The following protocols provide a starting point for the Knoevenagel condensation of this compound with various active methylene compounds. It is important to note that while these protocols are based on established methodologies for similar aldehydes, optimization of reaction time, temperature, and catalyst loading may be necessary for this specific substrate.
Protocol 1: Coupling with Malononitrile
This protocol describes the synthesis of (E)-2-(6-amino-2-methylpyridin-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
To this solution, add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Coupling with Ethyl Cyanoacetate
This protocol details the synthesis of ethyl (E)-2-cyano-3-(6-amino-2-methylpyridin-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and workup reagents
Procedure:
-
Combine this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of ammonium acetate in a flask.
-
Add ethanol (10 mL) as a solvent.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 3: Coupling with 2-Cyanoacetamide
This protocol outlines the synthesis of (E)-2-cyano-3-(6-amino-2-methylpyridin-3-yl)acrylamide.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add 2-cyanoacetamide (1.0 mmol) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to room temperature, and the product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.[5]
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis
To enhance reaction rates, improve yields, and align with the principles of green chemistry, microwave irradiation and ultrasound can be employed.
-
Microwave-Assisted Synthesis: Reactions can be performed in a dedicated microwave reactor, often under solvent-free conditions or with a minimal amount of a high-boiling point solvent. This technique can significantly reduce reaction times from hours to minutes.[6][7]
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can also accelerate the Knoevenagel condensation by providing mechanical energy to the reaction mixture, leading to faster reaction times and higher yields under milder conditions.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Knoevenagel condensation. These should be considered as a starting point for the optimization of the coupling of this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Reaction Time |
| Malononitrile | Piperidine, Pyrrolidine | Ethanol, Water-Ethanol mixture | Room Temperature to Reflux | 30 min - 8 hours |
| Ethyl Cyanoacetate | Ammonium Acetate, Piperidine, DABCO | Ethanol, Acetonitrile, Toluene | Room Temperature to Reflux | 1 - 12 hours |
| 2-Cyanoacetamide | Piperidine, Ammonium Acetate | Ethanol, Water | Reflux | 2 - 8 hours |
Experimental Workflow Diagram
Caption: General workflow for the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds provides a versatile and efficient route to novel vinylpyridine derivatives. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the success of the synthesis. By following the protocols and considering the mechanistic insights provided in this application note, researchers can effectively synthesize these promising compounds for further investigation in drug discovery and development. The exploration of green chemistry techniques such as microwave and ultrasound-assisted synthesis is also encouraged to develop more sustainable and efficient synthetic methods.
References
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
MDPI. (2023, November 29). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]
-
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
MDPI. (2017, August 15). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). Retrieved from [Link]
-
MDPI. (2016, May 27). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]
-
Bangladesh Journals Online. (2019, October 27). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). A novel process for the preparation of 2-cyano- 3,3- diarylacrylates.
-
Asian Journal of Chemistry. (2014, December 3). Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation. Retrieved from [Link]
-
MDPI. (2021, September 10). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]
-
MDPI. (2022, November 18). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
MDPI. (2021, March 26). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.
-
Arctom. (n.d.). CAS NO. 1211516-02-7 | this compound. Retrieved from [Link]
-
MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction yields and purity. Our approach is grounded in established chemical principles and draws from documented syntheses of analogous aminopyridine aldehydes.
I. Overview of Synthetic Strategies
While a single, universally optimized protocol for this compound is not extensively documented in publicly available literature, its structure lends itself to several plausible synthetic routes. The choice of strategy will often depend on the available starting materials and the scale of the synthesis. Below, we outline a common theoretical approach and then delve into troubleshooting for each key transformation.
A plausible and common approach involves the functionalization of a pre-existing substituted pyridine ring. One such strategy could start from a readily available chloropyridine derivative, such as 2-chloro-6-methylnicotinaldehyde, followed by amination.
II. Troubleshooting Common Synthetic Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Scenario 1: Low Yield in the Amination of a Halogenated Precursor
Question: I am attempting to synthesize this compound from 6-chloro-2-methylnicotinaldehyde using ammonia, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the amination of a chloropyridine is a common issue that can often be attributed to several factors. Let's break down the potential causes and solutions.
-
Insufficient Reactivity of the Starting Material: The chloro-substituent on the pyridine ring needs to be sufficiently activated for nucleophilic aromatic substitution (SNAr) to occur. The presence of the aldehyde group, being an electron-withdrawing group, should facilitate this reaction. However, if the reaction is still sluggish, you may need to consider more forcing conditions.
-
Reaction Conditions:
-
Temperature and Pressure: These reactions often require elevated temperatures and pressures to proceed at a reasonable rate. Consider conducting the reaction in a sealed vessel or an autoclave to reach temperatures above the boiling point of your solvent. Reactions in an autoclave at temperatures around 170°C have been reported for similar transformations.[1]
-
Solvent: The choice of solvent is critical. While aqueous ammonia can be used, an alcoholic solvent like ethanol saturated with ammonia gas can also be effective.[1] The solvent should be able to dissolve the starting material and be stable at the reaction temperature.
-
Catalysis: In some cases, the addition of a catalyst can enhance the reaction rate. Copper-based catalysts, for instance, are known to facilitate nucleophilic aromatic substitutions on aryl halides.
-
-
Ammonia Source:
-
Concentration: Using a concentrated solution of ammonia is crucial. For laboratory-scale synthesis, a solution of ammonia in an organic solvent like methanol or ethanol, or even aqueous ammonium hydroxide, can be used. The key is to have a high concentration of the nucleophile.
-
-
Side Reactions:
-
Hydrolysis of the Aldehyde: Under harsh basic conditions and high temperatures, the aldehyde group can be susceptible to side reactions, including Cannizzaro-type disproportionation or decomposition. Monitoring the reaction closely by TLC or HPLC is important to avoid prolonged reaction times that could lead to product degradation.
-
Proposed Optimization Workflow:
Caption: Troubleshooting workflow for low amination yield.
Scenario 2: Difficulty in Product Purification
Question: After the reaction, I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?
Answer: The purification of aminopyridine aldehydes can be challenging due to their polarity and potential for forming byproducts. A multi-step purification approach is often necessary.
-
Initial Work-up:
-
Extraction: After quenching the reaction, a standard work-up procedure involving extraction with an organic solvent like ethyl acetate is a good starting point.[2] Washing the organic layer with brine can help remove water-soluble impurities.
-
Acid-Base Extraction: Given the basicity of the amino group, you can selectively extract your product. By acidifying the aqueous layer (e.g., with dilute HCl), your product should become protonated and more water-soluble, while non-basic impurities remain in the organic phase. Subsequently, basifying the aqueous layer will allow you to re-extract your purified product into an organic solvent.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying organic compounds. For a polar molecule like this compound, a silica gel column is typically used.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent tailing of the amine on the acidic silica gel.
-
-
Thin Layer Chromatography (TLC): Before running a column, it is essential to determine the appropriate solvent system using TLC. This will help you to effectively separate your product from impurities.
-
-
Crystallization: If your product is a solid, recrystallization can be a very effective final purification step.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexane, or toluene.
-
Data Summary for Purification:
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | pH adjustment of the aqueous phase | Removal of non-basic impurities |
| Column Chromatography | Silica gel, gradient elution (e.g., Hexane/Ethyl Acetate with 0.5% Et3N) | Separation from closely related impurities |
| Recrystallization | Appropriate solvent system (e.g., Ethanol/Water) | High purity crystalline solid |
III. Frequently Asked Questions (FAQs)
1. What are the most common side reactions to be aware of during the synthesis of this compound?
The most common side reactions often involve the aldehyde functionality. Under basic conditions, you might observe the Cannizzaro reaction if there are no alpha-hydrogens, leading to a mixture of the corresponding alcohol and carboxylic acid. Aldol-type condensations can also occur if enolizable aldehydes are present. Additionally, over-oxidation of the aldehyde to a carboxylic acid can be a problem, especially if air is not excluded from the reaction and elevated temperatures are used.
2. How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and the C=O stretch of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final product.
3. Are there alternative synthetic routes to consider if the amination of a chloropyridine is unsuccessful?
Yes, several other strategies could be explored. One alternative is to start with a molecule that already contains the amino group and then introduce the aldehyde. For example, you could start with 6-amino-2-methylnicotinonitrile and hydrolyze the nitrile to an aldehyde. Another approach could involve the reduction of a corresponding carboxylic acid or ester derivative, such as 6-amino-2-methylnicotinic acid. Exploring different synthetic routes is a common practice in chemical synthesis to find the most efficient and high-yielding method.[3][4]
4. What are the key safety precautions to take when working with the reagents involved in this synthesis?
Many of the reagents used in this type of synthesis are hazardous.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are often flammable and can be toxic. Avoid open flames and ensure proper ventilation.
-
High-Pressure Reactions: When using an autoclave, ensure it is properly maintained and operated by trained personnel. Always use a blast shield. For specific handling and safety information, always refer to the Safety Data Sheets (SDS) for each chemical you are using.[5]
IV. References
-
Dauth, A., et al. Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. ResearchGate. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
ResearchGate. Synthetic routes for the compounds 6–10. [Link]
-
Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
PubMed. Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. [Link]
-
PubChem. 6-Aminonicotinaldehyde. [Link]
Sources
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-2-methylnicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Amino-2-methylnicotinaldehyde. Recognizing the nuances and challenges inherent in heterocyclic synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in explaining the chemical causality behind experimental observations and providing robust, field-tested solutions to common side reactions and purity challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The synthesis of this compound typically proceeds through one of two primary strategies, each with its own set of advantages and potential pitfalls:
-
Oxidation of the Corresponding Alcohol: This is a widely adopted method involving the selective oxidation of (6-Amino-2-methylpyridin-3-yl)methanol. The key challenge lies in achieving mild oxidation of the alcohol to the aldehyde without affecting the electron-rich, sensitive aminopyridine ring or over-oxidizing the product to the carboxylic acid.
-
Amination of a Halogenated Precursor: This route often starts with a precursor like 6-Chloro-2-methylnicotinaldehyde. The chloro group is substituted with an amino group, commonly via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This method's success is highly dependent on the catalyst system and reaction conditions to avoid side reactions like hydrodehalogenation.
Q2: How critical are the starting material's purity and stability?
Extremely critical. The purity of your starting material is the foundation of a successful synthesis. For instance, if using (6-Amino-2-methylpyridin-3-yl)methanol, any residual oxidizing or reducing agents from its own synthesis can interfere with the subsequent oxidation step. Similarly, aminopyridines can be sensitive to air and light, potentially forming colored impurities that are difficult to remove later. We recommend always verifying the purity of starting materials by ¹H NMR and LC-MS and storing them under an inert atmosphere.[3]
Q3: What are the most important reaction parameters to control to minimize side reactions?
Regardless of the synthetic route, three parameters are paramount:
-
Temperature: Many side reactions, such as polymerization of the aldehyde product or over-oxidation, are highly temperature-dependent. Maintaining strict low-temperature control (e.g., 0 °C or below) during reagent addition is often crucial.
-
Stoichiometry: Precise control over the molar equivalents of reagents is essential. For example, using an excessive amount of an oxidizing agent will almost certainly lead to the formation of the corresponding carboxylic acid.
-
Atmosphere: Reactions involving sensitive intermediates, particularly organometallics (like in Buchwald-Hartwig amination) or easily oxidized substrates, must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation and unwanted side reactions.[4]
Q4: What is the most effective way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and key byproducts. For robust monitoring:
-
Use a co-spot: Spot the starting material, the reaction mixture, and a co-spot of both on your TLC plate. This helps in unambiguously identifying the starting material spot.
-
Choose an appropriate solvent system that provides good separation (Rf values between 0.2 and 0.8).
-
Visualize with both UV light and a chemical stain (like potassium permanganate or ninhydrin) as some impurities may not be UV-active.
Section 2: Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Problem 1: Significant formation of 6-Amino-2-methylnicotinic acid.
Question: "My final product is contaminated with a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?"
Causality and Solution: This is a classic side reaction when employing an oxidation route. It occurs when the oxidizing agent is too harsh or is used in excess, leading to the oxidation of the newly formed aldehyde.
Recommended Actions:
-
Choice of Oxidizing Agent: Switch to a milder, more selective oxidizing agent. Manganese dioxide (MnO₂) is an excellent choice for this type of transformation as it preferentially oxidizes allylic/benzylic-type alcohols and is less prone to over-oxidation. Other options include Dess-Martin Periodinane (DMP).
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically between 1.5 to 5 equivalents for MnO₂. Do not add a large excess.
-
Temperature Management: Run the reaction at or below room temperature. The rate of aldehyde oxidation is often more sensitive to temperature increases than the desired alcohol oxidation.
-
Monitor Closely: Use TLC to monitor the reaction. As soon as the starting alcohol is consumed, work up the reaction immediately to prevent the slower over-oxidation of the product.
Problem 2: The reaction mixture turns dark brown/black, resulting in a low yield of insoluble tar.
Question: "My reaction mixture darkens significantly over time, and upon workup, I isolate a large amount of intractable polymeric material. What is causing this?"
Causality and Solution: Aldehydes, particularly those on electron-rich aromatic rings, can be prone to self-condensation or polymerization, especially under harsh thermal, acidic, or basic conditions. The amino group further activates the pyridine ring, increasing this susceptibility.
Recommended Actions:
-
pH Control: Ensure the reaction and workup conditions are kept as close to neutral as possible. Strongly acidic or basic conditions can catalyze polymerization.[4] If a base is required (e.g., in a Buchwald-Hartwig reaction), use a non-nucleophilic organic base and avoid strong inorganic bases where possible.
-
Temperature Control: Maintain low temperatures throughout the process. Polymerization is an intermolecular reaction, and its rate is significantly reduced at lower temperatures.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor the intermolecular polymerization pathway relative to the intramolecular desired reaction.
-
Inert Atmosphere: While polymerization is the primary cause, oxidative degradation can contribute to the dark coloration. Always maintain an inert atmosphere.
Problem 3: Formation of 2-methylnicotinaldehyde (hydrodehalogenation byproduct).
Question: "I am attempting a Buchwald-Hartwig amination of 6-chloro-2-methylnicotinaldehyde and am observing the formation of 2-methylnicotinaldehyde. How do I suppress this side reaction?"
Causality and Solution: This side reaction, known as hydrodehalogenation, is a known competitive pathway in palladium-catalyzed cross-coupling reactions.[1] It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to replace the halogen with a hydrogen atom. This is often promoted by certain bases or impurities.
Recommended Actions:
-
Ligand Choice: The choice of phosphine ligand is critical. Use a modern, sterically bulky biarylphosphine ligand (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination of the C-N bond over side reactions like beta-hydride elimination or hydrodehalogenation.[5]
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing hydrodehalogenation.
-
Solvent Purity: Ensure you are using anhydrous, degassed solvents. Water or oxygen can interfere with the catalytic cycle and promote the formation of undesired byproducts.
-
Ammonia Source: If using ammonia directly, ensure proper delivery and stoichiometry. Often, an ammonia equivalent, such as benzophenone imine followed by hydrolysis, can provide a more controlled reaction.[1]
Section 3: Summary & Data Presentation
The following table summarizes the common issues and recommended troubleshooting steps for easy reference.
| Issue / Observation | Probable Cause(s) | Recommended Actions & Key Parameters |
| Primary Impurity: 6-Amino-2-methylnicotinic acid | Over-oxidation of the aldehyde product. | • Use a mild oxidant (e.g., MnO₂).• Control stoichiometry (1.5-5 eq.).• Maintain low temperature (0-25 °C).• Stop reaction upon starting material consumption. |
| Low Yield & Tar Formation | Polymerization/self-condensation of the aldehyde. | • Maintain neutral pH during reaction and workup.• Run reaction at low temperature (≤ 25 °C).• Consider higher dilution.• Work under an inert atmosphere. |
| Primary Impurity: 2-methylnicotinaldehyde | Hydrodehalogenation of the chloro-precursor. | • Use bulky biarylphosphine ligands (e.g., XPhos).• Use a carefully selected base (e.g., K₃PO₄).• Ensure strictly anhydrous and anaerobic conditions. |
| Incomplete Conversion | Insufficient reagent, low temperature, or catalyst deactivation. | • Increase reaction time or gently warm (e.g., to 40 °C).• Ensure stoichiometry of reagents is correct.• Verify catalyst/reagent activity. |
Section 4: Key Experimental Protocol
Protocol: Synthesis of this compound via Oxidation
This protocol describes the selective oxidation of (6-Amino-2-methylpyridin-3-yl)methanol using manganese dioxide.
Materials:
-
(6-Amino-2-methylpyridin-3-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (6-Amino-2-methylpyridin-3-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature (20-25 °C), add activated MnO₂ (5.0 eq) portion-wise over 15 minutes. The suspension will turn black.
-
Reaction: Allow the reaction to stir vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM), checking for the disappearance of the starting alcohol spot. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Purification: Wash the Celite® pad thoroughly with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Section 5: Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and a key side reaction.
Caption: Common over-oxidation side reaction leading to the carboxylic acid.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved January 20, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Retrieved January 20, 2026.
- Vala, R. M., et al. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Retrieved January 20, 2026.
- PubChem. (n.d.). 6-Aminonicotinaldehyde. National Institutes of Health. Retrieved January 20, 2026.
- ChemScene. (n.d.). 6-Aminonicotinaldehyde | 69879-22-7. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Impurity profile of amino acids? Retrieved January 20, 2026.
- PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. National Institutes of Health. Retrieved January 20, 2026.
- PubMed. (n.d.). Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. National Institutes of Health. Retrieved January 20, 2026.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
- Arctom Scientific. (n.d.). This compound | CAS NO. 1211516-02-7. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylnicotinaldehyde | 885276-99-3. Retrieved January 20, 2026.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Amino-6-nitroquinoxaline. Retrieved January 20, 2026.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved January 20, 2026.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved January 20, 2026.
- ChemScene. (n.d.). 2-Methylnicotinaldehyde | 60032-57-7. Retrieved January 20, 2026.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
- Der Pharma Chemica. (n.d.).
- BLD Pharm. (n.d.). 6-Amino-2-chloronicotinaldehyde | 1289137-11-6. Retrieved January 20, 2026.
- BLD Pharm. (n.d.). 6-Aminonicotinaldehyde | 69879-22-7. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). 6-Aminonicotinaldehyde(69879-22-7) Product Description. Retrieved January 20, 2026.
Sources
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-2-methylnicotinaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-Amino-2-methylnicotinaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound and its derivatives.
Q1: What is a general synthetic route for this compound?
A plausible and commonly employed synthetic route starts with a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a precursor like 6-chloro-2-methylnicotinaldehyde with an appropriate amine.[1][2] The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring facilitates the attack of the nucleophile at the 6-position.
Q2: How does the structure of this compound influence its reactivity?
The molecule possesses a donor-π-acceptor (D-π-A) system.[1] The amino group at the 6-position acts as an electron-donating group, while the aldehyde group at the 3-position is an electron-accepting group. This electronic arrangement influences the reactivity of the pyridine ring and the aldehyde, making it a versatile intermediate for various subsequent reactions.[1][3]
Q3: What are the critical starting material considerations?
The purity of your starting materials is paramount. For instance, the aldehyde precursor should be free from contamination by its corresponding carboxylic acid, as this can interfere with the reaction.[4] It is often advisable to purify commercially available aldehydes by distillation before use.[4] Similarly, ensure the amine reactant is of high purity and anhydrous if the reaction is sensitive to moisture.
Q4: Which solvents and bases are typically recommended for the synthesis?
High-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally suitable for SNAr reactions to synthesize the amino-substituted pyridine core.[1][5] Non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to scavenge the acid (e.g., HCl) generated during the reaction.[1][5]
Q5: What are some common downstream applications of this compound derivatives?
These derivatives are valuable building blocks in medicinal chemistry and materials science.[1][3] The reactive aldehyde group allows for a variety of transformations, including Wittig reactions to form vinylpyridines, and condensations to create more complex heterocyclic structures.[3]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
A low or complete lack of product is a frequent challenge. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The catalyst may be old, improperly stored, or of insufficient purity. | Use a fresh batch of catalyst. For base catalysts, ensure they are anhydrous. |
| Low Reaction Temperature | SNAr reactions often have a significant activation energy. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation by TLC or LC-MS.[5] Typical temperature ranges are between 80-120°C.[1][5] |
| Poor Solvent Choice | The solvent may not be effectively solubilizing the reactants or stabilizing the reaction intermediates. | Switch to a higher-boiling point polar aprotic solvent like DMSO or DMF.[1][5] |
| Incorrect Stoichiometry | An imbalance in the reactant ratios can lead to incomplete conversion of the limiting reagent. | Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile.[5] |
| Presence of Water | Moisture can deactivate certain reagents, particularly strong bases. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Impurities and Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Side reaction with the aldehyde | The nucleophilic amine can potentially react with the aldehyde group, especially at elevated temperatures.[5] | Optimize the reaction temperature to the minimum required for the primary reaction to proceed. Consider protecting the aldehyde group if this issue persists, although this will add extra steps to the synthesis.[5] |
| Over-reaction or Decomposition | Prolonged reaction times or excessively high temperatures can lead to product degradation. | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Oxidation of the Aldehyde | The aldehyde group can be susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at high temperatures. | Maintain an inert atmosphere throughout the reaction. |
| Dimerization of the Aldehyde | Aldehydes can undergo self-condensation reactions.[4] | Ensure adequate solvent is used to maintain dilution and minimize intermolecular reactions.[4] |
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Product is highly polar | The amino and aldehyde functionalities can make the product highly polar, leading to streaking on silica gel columns. | Use a more polar eluent system for column chromatography. Consider adding a small percentage of a basic modifier like triethylamine to the eluent to reduce tailing. |
| Product co-elutes with impurities | The polarity of the product and impurities may be very similar. | If column chromatography is ineffective, consider recrystallization from a suitable solvent system.[3] Alternatively, other purification techniques like preparative HPLC may be necessary. |
| Product is unstable on silica gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Use neutral or basic alumina for column chromatography. |
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of a this compound Derivative via SNAr
This protocol describes the nucleophilic aromatic substitution of a 6-chloro-2-methylnicotinaldehyde with a primary or secondary amine.
Materials:
-
6-chloro-2-methylnicotinaldehyde (1.0 eq.)
-
Amine (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-chloro-2-methylnicotinaldehyde and anhydrous DMF.
-
Add potassium carbonate and the desired amine to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 100-120 °C with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.[1]
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
Section 4: Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized this compound derivatives.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the aldehyde proton (CHO) typically between δ 9.5-10.5 ppm. - Aromatic protons on the pyridine ring. - Signals corresponding to the methyl group and the substituents on the amino group. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon typically between δ 185-200 ppm. - Signals for the aromatic carbons of the pyridine ring. - Signals for the methyl carbon and carbons of the amino substituent. |
| FT-IR | - A strong C=O stretching band for the aldehyde around 1690-1710 cm⁻¹.[1] - N-H stretching bands for primary or secondary amines (if applicable) around 3300-3500 cm⁻¹. - C-N stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
Visualizing the Synthetic Pathway
The following diagram outlines the general synthetic pathway discussed.
Caption: General SNAr pathway for synthesis.
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
- Stetter, H., & Schreckenberg, M. (1977). 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses, 57, 77. doi:10.15227/orgsyn.057.0077
- Nabar, U. N., Bhanage, B. M., & Dawande, S. G. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(4), 882. doi:10.3390/molecules26040882
- Patel, R. V., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 10, 18933. doi:10.1038/s41598-020-75981-8
- Aerie Pharmaceuticals Inc. (2018). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.
-
PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved from [Link]
- Nepera Chemical Co., Inc. (1966). Process for the production of pyridine aldehydes. US3274206A.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-Amino-2-methylnicotinaldehyde
Welcome to the technical support center for the purification of 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate.
Introduction
This compound is a substituted pyridine derivative with applications in medicinal chemistry and materials science. Its purification can present several challenges due to its chemical nature, including the presence of a basic amino group and a reactive aldehyde functional group. This guide will address common issues encountered during its purification and provide systematic approaches to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can include:
-
Unreacted starting materials: Depending on the synthesis, this could be a picoline derivative or other precursors.
-
Over-oxidation or side-reaction products: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid (6-amino-2-methylnicotinic acid), especially if exposed to air for prolonged periods at elevated temperatures.
-
Dimeric byproducts: Aldehydes can undergo self-condensation reactions, particularly under basic conditions.
-
Residual solvents and reagents: Solvents used in the synthesis and workup, as well as any catalysts or reagents, may be present.[1]
Q2: My purified this compound is a dark color. What could be the cause and how can I fix it?
A2: A dark color often indicates the presence of trace impurities, possibly from oxidation or side reactions. The aldehyde group can be sensitive to air and light. To decolorize your product, you can try treating a solution of the compound with activated carbon (Norit) followed by filtration. A recrystallization step is also highly effective in removing colored impurities. For a related compound, 3-aminopyridine, a purification step involving heating with Norit and sodium hydrosulfite in a benzene/ligroin mixture was effective.[2]
Q3: I am experiencing low yield after purification. What are the likely causes?
A3: Low yield is a common issue in multi-step organic synthesis and purification.[1] Potential causes include:
-
Incomplete reaction: Monitor your reaction progress using techniques like TLC or HPLC to ensure all starting material is consumed.
-
Product loss during workup: Extractions and transfers can lead to significant losses. Ensure you are using the appropriate number of extractions and minimizing transfers.
-
Suboptimal purification conditions: For example, in chromatography, your compound might be strongly adsorbed to the stationary phase, or in recrystallization, the solubility profile might not be ideal, leading to product loss in the mother liquor.
-
Product degradation: As mentioned, this compound can be sensitive to heat, light, and air. Minimize exposure to harsh conditions during purification.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions for common purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
| Problem | Probable Cause(s) | Solution(s) |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Try a different solvent or a solvent mixture. Add a co-solvent in which the compound is less soluble. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used. | Use a minimal amount of hot solvent to dissolve the compound. Cool the solution for a longer period and at a lower temperature. Recover a second crop of crystals from the mother liquor by concentrating it. |
| Crystals are colored | Impurities are co-crystallizing with the product. | Treat the hot solution with activated charcoal before filtration. Perform a second recrystallization. |
Table 1: Troubleshooting Recrystallization of this compound.
Recommended Solvents for Aminopyridines:
Based on the polarity of this compound, suitable recrystallization solvents could include:
-
Single Solvents: Ethanol, isopropanol, toluene, ethyl acetate.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, toluene/heptane.[3] For the related 3-aminopyridine, a mixture of benzene and ligroin was used.[2]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of spots (overlapping bands) | Inappropriate solvent system (eluent). Column was not packed properly. | Optimize the eluent polarity using TLC. A good starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Use a gradient elution. Ensure the column is packed uniformly without any cracks or channels. |
| Compound is stuck on the column | Eluent is not polar enough. Compound is interacting strongly with the stationary phase (silica gel is acidic). | Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent to suppress the interaction of the basic amino group with the acidic silica gel. |
| Tailing of the spot on the column and TLC | Compound is interacting with the stationary phase. The compound is being overloaded on the column. | Add a basic modifier to the eluent. Use a less acidic stationary phase like alumina. Load a smaller amount of the crude product onto the column. |
| Product degradation on the column | The aldehyde group may be sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like alumina. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Table 2: Troubleshooting Column Chromatography for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to your crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase for your separation using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for aminopyridines is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Caption: General purification workflows for this compound.
Purity Assessment
To ensure the purity of your final product, it is crucial to use appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Stability and Storage
This compound, containing both an amino and an aldehyde group, may be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Caption: Factors influencing the stability of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). preventing byproduct formation in aminopyridine synthesis. Technical Support Guide.
- University of Rochester, Department of Chemistry.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- PubMed. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- OSHA. (2006). PV2143.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- ResearchGate. (2010). Impurity profile of amino acids?.
- MDPI. (2024).
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Guidechem. (n.d.). 2-METHYLNICOTINALDEHYDE 60032-57-7 wiki.
- PubMed. (n.d.). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR.
- PubChem. (n.d.). 6-Aminonicotinaldehyde.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables.
- PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
- BLD Pharm. (n.d.). 1289137-11-6|6-Amino-2-chloronicotinaldehyde.
- Scribd. (n.d.).
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum.
- Arctom. (n.d.). CAS NO.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylnicotinaldehyde | 885276-99-3.
- Arctom. (n.d.). CAS NO.
- ChemScene. (n.d.). 60032-57-7 | 2-Methylnicotinaldehyde.
- ResearchGate. (2010).
- National Center for Biotechnology Information. (n.d.). Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column.
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Amino-6-pyridinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylnicotinaldehyde.
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preventing decomposition of 6-Amino-2-methylnicotinaldehyde during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Amino-2-methylnicotinaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of working with this versatile but sensitive molecule.
Troubleshooting Guide: Preventing Decomposition During Reactions
This guide addresses specific issues you may encounter when using this compound in your experiments. The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic aldehyde, presents unique stability challenges.
Q1: My reaction mixture is turning dark brown/black, and I'm observing significant byproduct formation by TLC/LC-MS. What's causing this decomposition?
A1: Unwanted Polymerization and Side Reactions
A dark coloration in your reaction mixture often indicates polymerization or the formation of complex, high-molecular-weight byproducts. The primary cause is the inherent reactivity of the amino and aldehyde groups, which can lead to self-condensation under certain conditions.
Root Causes and Solutions:
-
pH Imbalance: Both acidic and basic conditions can catalyze undesirable side reactions. The amino group can be protonated under acidic conditions, altering its reactivity, while basic conditions can promote aldol-type condensations.
-
Solution: Maintain a neutral or near-neutral pH if your desired reaction allows. Use buffered systems where appropriate. If your reaction requires acidic or basic conditions, consider protecting the amino group.
-
-
Elevated Temperatures: Heat can accelerate decomposition pathways.
-
Presence of Oxygen: Aromatic amines and aldehydes can be susceptible to oxidation, which can be accelerated by heat and light, leading to colored impurities.
-
Solution: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Q2: I'm attempting a Wittig reaction, but my yields are consistently low, and I'm recovering a lot of starting material. What could be the issue?
A2: Interference from the Amino Group
In a Wittig reaction, a strong base is typically used to generate the phosphorus ylide. The free amino group in this compound can interfere in several ways:
-
Reaction with the Base: The amino group can be deprotonated by the strong base, consuming the base and preventing complete ylide formation.
-
Reduced Electrophilicity of the Aldehyde: The electron-donating nature of the amino group can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards the ylide.[1]
-
Side Reactions: The free amino group might react with the aldehyde of another molecule, leading to imine formation and other side products.
Troubleshooting Steps:
-
Protect the Amino Group: This is the most reliable solution. The use of a protecting group will prevent all the issues mentioned above. See the "Protecting Group Strategies" section for more details.
-
Optimize Base and Reaction Conditions: If a protecting group-free approach is desired, careful optimization is crucial.
-
Use a base that is strong enough to deprotonate the phosphonium salt but with minimal reaction with the amino group.
-
Consider adding the aldehyde slowly to the pre-formed ylide to minimize side reactions.
-
Q3: My product seems to be decomposing during workup and purification. How can I improve its stability?
A3: Post-Reaction Instability
Decomposition can also occur after the reaction is complete, during the workup and purification stages.
-
Aqueous Workup: Exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis of your product or degradation of any remaining starting material.
-
Solution: Use a neutral quench (e.g., saturated ammonium chloride solution) if possible.[1] Minimize the time the compound is in contact with aqueous layers.
-
-
Chromatography: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a base like triethylamine before use. Alternatively, consider using a different stationary phase like alumina.
-
-
Solvent Removal: High temperatures during solvent evaporation can lead to degradation.
-
Solution: Use a rotary evaporator at low temperatures and under high vacuum. For highly sensitive compounds, consider lyophilization.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. For a similar compound, 6-(Methyl(phenyl)amino)nicotinaldehyde, the following is recommended:
-
Solid Form: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light.[2]
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C and use within a month.[2]
Q2: What are the primary decomposition pathways to be aware of?
A2: The main decomposition pathways involve the reaction of the amino and aldehyde groups.
-
Self-Condensation/Polymerization: The amino group of one molecule can react with the aldehyde of another to form an imine, which can then lead to oligomers or polymers. This is often accelerated by heat and certain catalysts.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the amino group can also undergo oxidation, especially in the presence of air and light.
Q3: When should I consider using a protecting group for the amino function?
A3: The use of a protecting group is highly recommended under the following circumstances:
-
When using strong bases (e.g., in Wittig reactions).
-
In reactions that require acidic conditions.
-
When the reaction involves strong electrophiles that could react with the amino group.
-
For multi-step syntheses where the amino group could interfere with subsequent reactions.
Protecting Group Strategies
Protecting the amino group as a carbamate is a common and effective strategy to prevent decomposition and side reactions. The choice of protecting group depends on the stability of your other functional groups and the desired deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine) |
Experimental Protocols
General Protocol for Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing Decomposition and Troubleshooting
Potential Decomposition Pathway
Caption: A decision-making workflow for troubleshooting reactions with this compound.
References
Sources
Technical Support Center: Troubleshooting the Witt-ig Reaction with Electron-Rich Aldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful olefination reaction, particularly when working with electron-rich aldehydes. The inherent decrease in electrophilicity of these substrates can often lead to sluggish reactions, low yields, and unexpected stereochemical outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with an electron-rich aldehyde (e.g., p-anisaldehyde) is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in Wittig reactions involving electron-rich aldehydes are a common issue stemming from the reduced electrophilicity of the carbonyl carbon. The electron-donating groups on the aromatic ring deactivate the aldehyde, making it less susceptible to nucleophilic attack by the ylide.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the higher energy barrier. Monitor the reaction closely to avoid potential side reactions or decomposition of sensitive substrates.
-
Use a More Reactive Ylide: If you are using a stabilized ylide (containing an electron-withdrawing group), consider switching to a semi-stabilized or non-stabilized ylide (containing alkyl or aryl groups).[1][2][3] Non-stabilized ylides are more nucleophilic and reactive.[4]
-
Choice of Base and Solvent: The combination of base and solvent is critical. For generating non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or diethyl ether are typically required.[5][6][7] The choice of base can significantly influence the reaction's success.[5]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative that often provides superior yields for reactions with less reactive aldehydes.[8][9] It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[8][10]
| Strategy | Rationale | Considerations |
| Increase Temperature | Overcomes the higher activation energy barrier with less reactive aldehydes. | Monitor for side reactions and decomposition. |
| Use a More Reactive Ylide | Non-stabilized ylides are more nucleophilic and react more readily with electron-rich aldehydes. | May alter the stereochemical outcome (favors Z-alkene). |
| Optimize Base/Solvent | Stronger bases ensure complete ylide formation. Solvent polarity can influence reaction rate. | Ensure compatibility with your substrate's functional groups. |
| Horner-Wadsworth-Emmons | Phosphonate carbanions are more nucleophilic. | Typically favors the formation of the E-alkene. |
Q2: I am observing poor stereoselectivity (E/Z mixture) in my Wittig reaction with an aromatic aldehyde bearing an electron-donating group. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is primarily influenced by the stability of the ylide and the reaction conditions.[11][12] For semi-stabilized ylides, which are common when reacting with aromatic aldehydes, achieving high stereoselectivity can be challenging.[1]
Key Factors Influencing Stereoselectivity:
-
Ylide Stability:
-
Presence of Lithium Salts: Lithium salts, often introduced when using organolithium bases like n-BuLi, can have a profound effect on the stereochemical outcome.[1][4][13] They can lead to equilibration of the betaine intermediates, resulting in a higher proportion of the thermodynamically more stable E-alkene.[1][4] This phenomenon is sometimes referred to as "stereochemical drift."[1][4]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and the degree of intermediate equilibration. Polar aprotic solvents generally favor Z-alkene formation with unstabilized ylides.[14]
Strategies for Controlling Stereoselectivity:
-
For Z-Alkene Synthesis (with non-stabilized ylides):
-
Use a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS) to generate the ylide in a lithium-free environment.
-
Perform the reaction at low temperatures.
-
-
For E-Alkene Synthesis (The Schlosser Modification):
-
The Schlosser modification is a powerful technique to obtain the E-alkene from ylides that would typically give the Z-isomer.[1][2][15]
-
This method involves the in-situ generation of a β-oxido phosphorus ylide by adding a second equivalent of an organolithium reagent at low temperature to the initially formed betaine. Subsequent protonation and elimination steps lead to the selective formation of the E-alkene.[15][16]
-
Diagram: Factors Influencing Wittig Stereoselectivity
Caption: Key factors determining the stereochemical outcome of the Wittig reaction.
Q3: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best purification strategies?
The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions due to its variable solubility and tendency to co-elute with products during column chromatography.
Effective TPPO Removal Techniques:
-
Crystallization/Precipitation: This is often the simplest and most effective first approach.[17]
-
Protocol: After the reaction, concentrate the crude mixture. Dissolve the residue in a minimum amount of a polar solvent (e.g., dichloromethane or diethyl ether) and then slowly add a non-polar solvent (e.g., hexanes or pentane) with stirring. Cooling the mixture can further induce the precipitation of TPPO, which can then be removed by filtration.[17]
-
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.
-
Column Chromatography with Optimized Solvent Systems: While challenging, it is possible to separate TPPO on silica gel. Using a solvent system with a low to moderate polarity, such as a gradient of ethyl acetate in hexanes, can sometimes achieve separation.
-
Scavenger Resins: For small-scale reactions or high-purity requirements, scavenger resins can be employed.[17][18] These resins have functional groups that bind to TPPO, allowing for its removal by simple filtration.
Diagram: Wittig Reaction Workflow and TPPO Removal
Caption: General workflow for a Wittig reaction, highlighting purification options.
Advanced Troubleshooting
Q4: My electron-rich aldehyde is prone to side reactions under the basic conditions of the Wittig reaction. What can I do?
Electron-rich aromatic aldehydes can sometimes undergo side reactions in the presence of strong bases.
Preventative Measures:
-
Choice of a Milder Base: For stabilized or semi-stabilized ylides, it may be possible to use a weaker base, such as potassium carbonate or even sodium hydroxide in a two-phase system, which can minimize side reactions.[6][19]
-
Reverse Addition: Instead of adding the aldehyde to the pre-formed ylide, try adding the ylide solution to the aldehyde. This ensures that the aldehyde is not exposed to a large excess of base for an extended period.
-
In Situ Ylide Generation: Some procedures involve generating the ylide in the presence of the aldehyde.[20] This can be effective for unstable ylides and minimizes the time the aldehyde is exposed to the basic conditions before reacting.
Q5: Are there any alternatives to the Wittig reaction for converting electron-rich aldehydes to alkenes?
Yes, several other olefination reactions can be effective, and sometimes superior, for electron-rich aldehydes.
Viable Alternatives:
-
Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned earlier, the HWE reaction is a highly reliable alternative.[8][9] It uses phosphonate esters, and the resulting phosphate byproduct is water-soluble, which greatly simplifies purification.[10] The HWE reaction typically provides excellent E-selectivity.[8][10][21]
-
Julia-Kocienski Olefination: This reaction provides excellent E-selectivity and is known for its broad functional group tolerance.
-
Peterson Olefination: This reaction utilizes α-silyl carbanions and can be controlled to produce either E- or Z-alkenes depending on the workup conditions (acidic or basic).
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with an Electron-Rich Aldehyde (Favoring Z-Alkene)
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) as a solution in THF.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the colored ylide is often observed.
-
-
Olefination:
-
Dissolve the electron-rich aldehyde (1.0 eq.) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Proceed with one of the TPPO removal strategies outlined in Q3.
-
Protocol 2: The Schlosser Modification for E-Alkene Synthesis
-
Initial Reaction:
-
Generate the ylide and react it with the aldehyde at a low temperature (e.g., -78 °C) as described in Protocol 1, using an organolithium base like n-BuLi.
-
-
Betaine Deprotonation:
-
Once the initial reaction is complete (typically after 1 hour at -78 °C), add a second equivalent of n-BuLi slowly to the reaction mixture.
-
Stir for an additional 30-60 minutes at -78 °C.
-
-
Protonation and Elimination:
-
Add a proton source, such as a hindered alcohol (e.g., tert-butanol), to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
References
-
Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]
-
Wittig reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Schlosser Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega. Retrieved from [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. (2023). Scientific Update. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
- Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. (n.d.). Google Patents.
-
Wittig reagents. (2023). In Wikipedia. Retrieved from [Link]
-
Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. (1986). The Journal of Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. (2026). Oreate AI Blog. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. Retrieved from [Link]
-
Base for Wittig reaction with short alkyl chains. (2024). Reddit. Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What is the stereoselectivity of Wittig's reaction?. (2015). Quora. Retrieved from [Link]
-
Stereoselectivity of the Wittig Reaction in Two-Phase System. (2025). ResearchGate. Retrieved from [Link]
-
WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved from [Link]
-
The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. (2006). ResearchGate. Retrieved from [Link]
-
Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Retrieved from [Link]
-
Wittig Reaction Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). PMC. Retrieved from [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE. Retrieved from [Link]
-
20.4. The Wittig reaction. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Problems with wittig reaction. (2022). Reddit. Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
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- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. synarchive.com [synarchive.com]
- 16. Schlosser Modification [organic-chemistry.org]
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- 18. scientificupdate.com [scientificupdate.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-2-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related heterocyclic intermediates. We will delve into the common challenges encountered during scale-up, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and reproducible synthesis of your target compound.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block. Its structure, featuring a pyridine ring with an amine, a methyl group, and a reactive aldehyde, presents a unique synthetic puzzle. The primary challenge lies in the chemoselective manipulation of these functional groups. Specifically, the synthesis often involves a precursor like 2-methyl-6-nitronicotinaldehyde, where the selective reduction of the nitro group to an amine must be achieved without affecting the highly susceptible aldehyde group. This guide focuses on navigating this critical transformation and other potential hurdles in the synthetic pathway.
Plausible Synthetic Pathway Overview
A common and logical approach to synthesizing this compound involves the selective reduction of a nitro-substituted precursor. The overall workflow is depicted below.
common impurities in 6-Amino-2-methylnicotinaldehyde and their removal
Welcome to the technical support center for 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, purification, and use of this versatile building block. Here, we address frequently encountered issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Impurity Identification and Origin
Q1: My freshly received this compound has a yellow or brownish tint, whereas I expected a white or off-white solid. What could be the cause?
A1: A colored appearance in this compound is typically indicative of minor impurities. The most common culprits are oxidation products or residual starting materials from the synthesis. The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid (6-Amino-2-methylnicotinic acid), which can contribute to discoloration. Additionally, trace amounts of reagents from a Vilsmeier-Haack formylation, a common synthetic route, can lead to colored by-products if not completely removed.[1][2]
Q2: My NMR spectrum shows a singlet at around 10 ppm, but also a smaller, broader peak slightly downfield. What is this?
A2: The singlet around 10 ppm is characteristic of the aldehyde proton. The smaller, broader peak downfield is often indicative of the carboxylic acid proton of 6-Amino-2-methylnicotinic acid, the primary oxidation product. The presence of this impurity suggests that the material may have been exposed to air or moisture over time.
Q3: I suspect I have unreacted starting material in my product. What are the likely candidates?
A3: The identity of residual starting materials depends on the synthetic route used. A common method for introducing the aldehyde group onto an electron-rich ring like an aminopyridine is the Vilsmeier-Haack reaction.[3] In this case, you might find residual 2-Amino-6-methylpyridine. If an oxidation/amination route was used, you could have precursors like 6-chloro-2-methylnicotinaldehyde as a potential impurity.
Troubleshooting Guides: Impurity Removal
This section provides detailed protocols for the removal of common impurities from this compound. The choice of method will depend on the nature and quantity of the impurity.
Guide 1: Removal of Oxidation Products (e.g., 6-Amino-2-methylnicotinic acid)
The primary oxidation product, 6-Amino-2-methylnicotinic acid, has significantly different solubility and polarity compared to the aldehyde, which can be exploited for its removal.
Method 1A: Recrystallization
Recrystallization is a highly effective technique for removing small to moderate amounts of impurities. The choice of solvent is critical.
-
Principle: The aldehyde is typically less polar than its corresponding carboxylic acid. A solvent system can be chosen where the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature, while the carboxylic acid impurity remains either insoluble or highly soluble.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your impure material in the chosen solvent(s). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your impure this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 1B: Aqueous Wash
For significant amounts of the acidic impurity, a simple aqueous wash can be effective.
-
Principle: The amino group on the pyridine ring allows the compound to be soluble in acidic aqueous solutions. The carboxylic acid impurity is more acidic and can be selectively removed by a basic wash.
-
Protocol:
-
Dissolve the impure material in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Guide 2: Removal of Unreacted Starting Materials and Synthetic By-products
For impurities with polarities similar to the desired product, such as isomeric by-products or unreacted starting materials, column chromatography is the most effective purification method.
-
Principle: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Less polar compounds will travel down the column faster.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Aqueous Wash | Column Chromatography |
| Best For | Removal of oxidation products and minor impurities with different solubilities. | Removal of acidic or basic impurities. | Separation of compounds with similar polarities (e.g., isomers, starting materials). |
| Throughput | High | High | Low to Medium |
| Solvent Usage | Moderate | Moderate | High |
| Technical Skill | Low to Moderate | Low | High |
Visualizing Impurities and Purification
To aid in understanding the relationships between this compound and its common impurities, the following diagrams illustrate their chemical structures and a general purification workflow.
Caption: Chemical structures of this compound and its common impurities.
Caption: General workflow for the purification of this compound.
References
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Singh, R. P., & Kumar, A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3599. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Solvent and Temperature for 6-Amino-2-methylnicotinaldehyde Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile heterocyclic building block. As a bifunctional molecule containing a nucleophilic amino group and an electrophilic aldehyde, its reactivity is highly dependent on the chosen solvent and temperature. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The format follows a logical progression from problem identification to cause analysis and finally, to a validated solution.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Low conversion is a frequent issue stemming from suboptimal reaction conditions. The primary factors to investigate are solubility, temperature, and catalyst activity.
Possible Causes & Recommended Solutions:
| Cause | Explanation | Solution |
| Poor Solubility | This compound or your reaction partner may not be fully dissolved at the reaction temperature, limiting reagent interaction. The molecule's structure suggests moderate polarity.[1] | 1. Change Solvent: Switch to a more suitable solvent. For polar substrates, consider polar aprotic solvents like DMF, DMSO, or NMP. For less polar systems, THF or Dioxane may be effective.[2] 2. Increase Temperature: Gently warming the reaction can increase solubility and reaction rate. However, monitor for degradation (see Q3). 3. Sonication: Use an ultrasonic bath to aid dissolution, especially for stubborn starting materials. |
| Insufficient Temperature | The activation energy for the reaction may not be met at the current temperature. Many condensation and cyclization reactions require heating to proceed at a reasonable rate.[3] | 1. Incremental Heating: Increase the temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). 2. Refluxing: For thermally stable compounds, running the reaction at the solvent's reflux temperature can maximize the reaction rate.[4] Monitor reaction progress closely via TLC. |
| Catalyst Inactivity | If using a catalyst (e.g., acid or base), it may be poisoned, used in insufficient quantity, or inappropriate for the transformation. | 1. Verify Catalyst: Ensure the catalyst is fresh and from a reliable source. 2. Adjust Loading: Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).[5] 3. Change Catalyst: Switch between Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., Sc(OTf)₃)[5], or bases (e.g., DIPEA, NaOH)[2] depending on the reaction mechanism. |
| Reagent Decomposition | One of your starting materials may be unstable under the reaction conditions. | 1. Check Reagent Stability: Run control experiments with individual reagents under the reaction conditions to check for decomposition. 2. Lower Temperature: If instability is suspected, run the reaction at a lower temperature for a longer duration. |
Q2: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?
The bifunctional nature of this compound makes it susceptible to side reactions, such as self-condensation or reaction with the solvent.
Possible Causes & Recommended Solutions:
| Cause | Explanation | Solution |
| Self-Condensation | The amino group of one molecule can react with the aldehyde of another, leading to oligomerization, especially at high temperatures or concentrations. | 1. Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the other reagent to maintain a low instantaneous concentration. 2. Lower Temperature: Reducing the temperature often favors the desired kinetic product over thermodynamically driven side reactions.[6] |
| Reaction with Solvent | Protic solvents like methanol or ethanol can form hemiacetals or Schiff bases (imines) with the aldehyde, temporarily or permanently consuming your starting material. | 1. Switch to Aprotic Solvents: Use aprotic solvents such as THF, Dioxane, DMF, or Acetonitrile to prevent unwanted reactions with the aldehyde functionality.[2][5] |
| Temperature Too High | Elevated temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to a mixture of products.[6][7] | 1. Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 0 °C, RT, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity. |
| Incorrect Stoichiometry | An excess of one reagent can lead to double-addition or other unintended follow-up reactions. | 1. Optimize Reagent Ratio: Systematically vary the stoichiometry. Start with a 1:1 ratio and adjust as needed based on observed side products. |
Q3: My product appears to be degrading during the reaction or workup. What steps can I take to prevent this?
Product degradation can occur due to thermal instability, or sensitivity to acidic/basic conditions or oxygen, often encountered during the reaction or subsequent workup steps.[8]
Possible Causes & Recommended Solutions:
| Cause | Explanation | Solution |
| Thermal Instability | The desired product may be unstable at the reaction temperature, especially over extended periods. This is a known issue for some heterocyclic compounds at high temperatures.[6] | 1. Reduce Temperature & Time: Find the lowest possible temperature for the reaction to proceed and monitor carefully by TLC to avoid unnecessarily long reaction times. 2. Microwave Synthesis: Consider microwave irradiation, which can sometimes reduce reaction times significantly, minimizing thermal degradation.[3] |
| Acid/Base Sensitivity | The product may contain functional groups that are hydrolyzed or eliminated under the acidic or basic conditions of the reaction or aqueous workup.[8] | 1. Use Milder Reagents: If possible, use milder acids or bases. For example, use acetic acid instead of HCl, or an organic base like triethylamine instead of NaOH. 2. Neutralize Carefully: During workup, carefully neutralize the reaction mixture to pH 7 with a buffered solution or by cautiously adding dilute acid/base at low temperature (0 °C). |
| Oxidation | The amino-substituted pyridine ring can be susceptible to oxidation, especially when heated in the presence of air. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. 2. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions to help you proactively design and optimize your experiments.
Q1: How do I select the best starting solvent for a reaction with this compound?
Solvent selection is critical and should be based on three main factors: reagent solubility, compatibility with the reaction chemistry, and boiling point (for temperature control).
Solvent Selection Workflow:
Caption: Decision workflow for initial solvent selection.
General Solvent Recommendations:
| Solvent Class | Examples | Best For... | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | General purpose, good solvating power for polar reagents, suitable for a wide range of temperatures.[2] | DMF/DMSO can be difficult to remove; Acetonitrile is a reactant in some side reactions. |
| Polar Protic | Ethanol, Methanol, Water | Reactions where proton transfer is part of the mechanism (e.g., some reductions). | Can react with the aldehyde to form acetals/imines.[9] Often used in reductive amination. |
| Non-Polar Aprotic | Toluene, Dioxane, Hexane | High-temperature reactions where water must be removed (e.g., via a Dean-Stark trap). | Poor solubility for polar starting materials. |
| Ethers | THF, Diethyl Ether, Dioxane | Nucleophilic additions (e.g., Grignard reactions), inert and non-reactive with the aldehyde. | Low boiling points limit reaction temperature (except for Dioxane). Peroxide formation. |
Q2: What is the optimal temperature range for reactions involving this compound?
The optimal temperature is a balance between reaction rate and selectivity. There is no single "best" temperature; it is highly dependent on the specific reaction.
Temperature Optimization Guide:
| Temperature Range | Effect on Reaction | Typical Use Cases |
| -78 °C to 0 °C | Kinetic Control: Favors the fastest-forming product, which is often the desired one. Minimizes side reactions and degradation. | Highly exothermic reactions, reactions with thermally sensitive products, controlling stereoselectivity. |
| 0 °C to 40 °C (RT) | Standard Conditions: A good starting point for many reactions. Provides a balance between rate and control. | Base-catalyzed condensations[5], Wittig reactions, initial screening experiments. |
| 40 °C to 100 °C | Rate Acceleration: Significantly increases the rate of most reactions. May be required for less reactive substrates. | Cyclocondensations, Friedländer annulation, reactions requiring moderate activation energy.[10] |
| > 100 °C (Reflux) | Thermodynamic Control: Can favor the most stable product, which may not be the desired one. Risk of degradation and side reactions increases significantly.[6] | Reactions with very high activation energies, driving equilibria by removing a volatile byproduct (e.g., water). |
Experimental Protocol: General Procedure for Condensation with an Active Methylene Compound
This protocol provides a validated starting point for a Knoevenagel-type condensation reaction.
1. Reagent Preparation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., THF, Ethanol, or Toluene, 0.5 M).[4]
2. Catalyst Addition:
-
To the stirred solution, add a catalytic amount of a suitable base (e.g., piperidine, 10-20 mol%) or an acid/base pair like ammonium acetate.[11][12]
3. Reaction Execution:
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C or reflux). The choice of temperature depends on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).[5]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
5. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane).
References
- BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
-
Reddy, B. V. S., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC, NIH. [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.
-
Lakshmi Kantam, M., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Journal of Organic Chemistry. [Link]
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- CNR-IRIS. (2025). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde.
-
de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
-
ResearchGate. (n.d.). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. [Link]
-
Mohd Yusof, R., & Sa'adi, Z. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC, NIH. [Link]
-
PubChem. (n.d.). 6-Aminonicotinaldehyde. [Link]
-
ResearchGate. (n.d.). Directions of reactions of 6-amino-, -acetylamino-, and -benzoylaminodeoxyvasicinones with aldehydes. [Link]
-
Jones, C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC, NIH. [Link]
-
Al-Mousawi, S., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. [Link]
-
ResearchGate. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]
-
de la Torre, J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
PubMed. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. [Link]
-
Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Holeček, M. (2022). Side Effects of Amino Acid Supplements. PMC, NIH. [Link]
-
Leah4sci. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. [Link]
-
ResearchGate. (2019). (PDF) Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. [Link]
-
ResearchGate. (n.d.). Reactions of aromatic aldehydes with 6-amino-1-methyl-2-thiouracil. [Link]
-
jOeCHEM. (2021). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
analytical techniques for monitoring 6-Amino-2-methylnicotinaldehyde reaction progress
Welcome to the technical support center for analytical techniques focused on monitoring the reaction progress of 6-Amino-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this molecule, ensuring robust and reliable data for reaction optimization, kinetic studies, and quality control. Given the dual reactivity of the amino and aldehyde functionalities, careful consideration of the analytical methodology is paramount to achieving accurate results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Part 1: Troubleshooting Guides
This section is dedicated to resolving common issues encountered with the primary analytical techniques used for monitoring this compound reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of products. However, the unique structure of this compound can present specific challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for this compound is often due to secondary interactions between the basic amino group and residual acidic silanols on the silica-based stationary phase of the column.[1]
-
Causality: The lone pair of electrons on the amino group can interact strongly with the surface of the column packing, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active sites on the stationary phase.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For a basic compound like this compound, a mobile phase pH between 2 and 8 is generally recommended.[2]
-
Column Choice: Switch to a column with a highly inert stationary phase (end-capped) or consider a different type of stationary phase altogether, such as a polymer-based column.
-
Sample Overload: Injecting too much sample can lead to peak shape distortion. Try reducing the injection volume or sample concentration.[3]
-
-
Issue 2: Irreproducible Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times can stem from several factors, including mobile phase instability, temperature variations, or issues with the HPLC system itself.[4]
-
Causality: Inconsistent mobile phase composition can alter the analyte's partitioning between the stationary and mobile phases, leading to shifts in retention time. Temperature fluctuations affect mobile phase viscosity and can also impact retention.[2]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[4]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. At least 10 column volumes are recommended after solvent changes.[2]
-
Temperature Control: Use a column oven to maintain a constant temperature.[2]
-
System Check: Inspect the HPLC system for leaks, especially around pump seals and fittings, as this can cause pressure fluctuations and affect retention times.[5]
-
-
Gas Chromatography (GC) Troubleshooting
GC can be a powerful tool for analyzing volatile derivatives of this compound or for detecting volatile impurities. Direct analysis is often challenging due to the compound's polarity and thermal lability.[6][7]
Issue 1: No or Very Small Peak for this compound
-
Question: I'm not seeing a peak for my compound when I inject my reaction mixture into the GC. Why is this happening?
-
Answer: this compound is a polar molecule with active hydrogens on the amino group, making it non-volatile and prone to decomposition at high temperatures in the GC injector.[8]
-
Causality: The amino and aldehyde groups can interact with the hot surfaces of the injector and the column, leading to thermal degradation or irreversible adsorption.
-
Troubleshooting Steps:
-
Derivatization: This is the most critical step for successful GC analysis of this compound. Silylation is a common and effective technique.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the amine to a less polar and more volatile silyl derivative.[8]
-
Injector Temperature: If attempting direct analysis (not recommended), use the lowest possible injector temperature that still allows for volatilization.
-
Column Choice: A column with a more inert phase can help reduce interactions.
-
-
Issue 2: Multiple Peaks for a Single Derivatized Compound
-
Question: After derivatization, I see multiple peaks that I believe correspond to my compound. What could be the reason?
-
Answer: Incomplete derivatization or the formation of different derivatized species can lead to multiple peaks.
-
Causality: The derivatization reaction may not have gone to completion, leaving some of the original compound or partially derivatized intermediates. It's also possible that both the amino group and potentially the enol form of the aldehyde are being derivatized to different extents.
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the reaction conditions (temperature, time, and reagent concentration) are optimized for complete derivatization.[6]
-
Moisture Control: Silylation reagents are sensitive to moisture, which can lead to incomplete reactions and byproducts. Ensure all glassware and solvents are anhydrous.
-
Mass Spectrometry (MS) Confirmation: Use a GC-MS system to identify the different peaks based on their mass spectra. The fragmentation patterns can help elucidate the structures of the different derivatives.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical methods for monitoring this compound reactions.
Q1: Which analytical technique is best for real-time, in-situ monitoring of my reaction?
A1: For real-time, in-situ monitoring, spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal.[9][10][11] These methods allow for continuous analysis of the reaction mixture without the need for sampling and offline analysis.[12]
-
FT-IR and Raman Spectroscopy: These techniques are powerful for monitoring changes in specific functional groups. For example, you could monitor the disappearance of the aldehyde C=O stretch or changes in the N-H vibrations of the amino group.[10] Raman spectroscopy can be particularly advantageous for reactions in aqueous media where water absorption can interfere with FT-IR.[12]
-
NMR Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration under the right conditions.[13] It can be used to simultaneously track the signals of the starting material, intermediates, and products.[14]
Q2: Can I use UV-Vis spectroscopy to monitor the reaction progress?
A2: Yes, UV-Vis spectroscopy can be a simple and effective method for monitoring the reaction, provided there is a significant change in the UV-Vis spectrum as the reaction progresses. The aromatic nature of this compound suggests it will have a distinct UV absorbance. If the product has a different chromophore or a significant shift in its absorption maximum, you can monitor the change in absorbance at a specific wavelength over time.
Q3: What are the key considerations for sample preparation before analysis?
A3: Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Quenching the Reaction: Immediately after taking a sample from the reaction mixture, it's often necessary to quench the reaction to prevent further changes before analysis. This can be achieved by rapid cooling, dilution with a cold solvent, or the addition of a chemical quencher.
-
Dilution: Dilute the sample to a concentration that is within the linear range of the analytical instrument. The dilution solvent should be compatible with the analytical method (e.g., the mobile phase for HPLC).[1]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter that could clog the analytical column or instrument.
Q4: How do I choose between HPLC and GC for my analysis?
A4: The choice between HPLC and GC depends on the properties of your analyte and the goals of your analysis.
-
HPLC is generally preferred for this compound because it is a non-volatile and thermally sensitive compound. HPLC allows for direct analysis without the need for derivatization.[6]
-
GC-MS is more suitable for identifying and quantifying volatile impurities or if you need the high sensitivity and specificity of mass spectrometry for trace analysis. However, it requires a derivatization step.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility. |
| Sample Volatility | Not required; ideal for non-volatile compounds. | Requires the sample to be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | Required to increase volatility and thermal stability.[6][8] |
| Typical Use Case | Routine quantitative analysis, monitoring reaction progress. | Identification and quantification of volatile impurities, trace analysis. |
Q5: My compound seems to be degrading during analysis. What can I do?
A5: The presence of both an amino and an aldehyde group can make this compound susceptible to degradation, especially under certain pH or temperature conditions.
-
For HPLC:
-
pH Control: Buffer the mobile phase to a pH where the compound is most stable.
-
Temperature: Keep the autosampler and column at a controlled, and if necessary, reduced temperature.
-
Fresh Samples: Analyze samples as quickly as possible after preparation.
-
-
For GC:
-
Derivatization: As mentioned, this is key to preventing thermal degradation.[8]
-
Inlet and Column Inertness: Use a deactivated inlet liner and a highly inert GC column to minimize active sites that can promote degradation.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method for monitoring the reaction progress of this compound.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined by a UV scan of the compound (e.g., 254 nm or the absorbance maximum).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Quench the reaction by diluting it in a known volume (e.g., 950 µL) of a 50:50 mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and integrate the peaks corresponding to the starting material and product.
-
Calculate the reaction conversion based on the peak areas.
-
Protocol 2: GC-MS Method with Silylation
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
Step-by-Step Methodology:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Preparation and Derivatization:
-
Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).[6]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50-500.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the analyte using an appropriate internal or external standard.
-
Diagrams
Caption: General workflow for monitoring this compound reactions.
Caption: Troubleshooting common HPLC issues for this compound analysis.
References
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
Bruker. Reaction Monitoring. [Link]
-
National Institutes of Health (NIH). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]
-
ResearchGate. Real-time Monitoring of a Pharmaceutical Process Reaction Using a Membrane Interface Combined with Atmospheric Pressure Chemical Ionisation Mass Spectrometry. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
National Institutes of Health (NIH). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Springer. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Reaction Monitoring | Bruker [bruker.com]
- 11. mt.com [mt.com]
- 12. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 6-Amino-2-methylnicotinaldehyde
This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 6-Amino-2-methylnicotinaldehyde, a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science.[1] We will focus on the primacy of single-crystal X-ray crystallography as the gold standard for unambiguous structural determination and compare its outputs with those from common spectroscopic and computational techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of not just the "how," but the "why" behind these critical validation workflows.
The Imperative for Unambiguous Structure in Drug Discovery
Substituted nicotinaldehydes are valuable building blocks in the synthesis of complex bioactive molecules.[2] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, is fundamental to a molecule's function. In structure-based drug design, where molecules are designed to fit into the active site of a protein target, an accurate molecular structure is not merely beneficial—it is an absolute prerequisite. An incorrect assignment of a substituent's position or a tautomeric form can lead to flawed computational models and the costly failure of entire discovery campaigns. While techniques like NMR and Mass Spectrometry are essential for routine characterization, they provide data on connectivity and composition, respectively, not a definitive 3D structure in the solid state. X-ray crystallography provides this ultimate proof by mapping the electron density of a molecule in its crystalline form.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional model of a small molecule.[5] The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically related to the arrangement of electrons—and therefore atoms—within the crystal lattice. The resulting electron density map allows for the unequivocal determination of the molecular structure.[4]
Experimental Protocol: From Powder to Final Structure
The following protocol outlines the self-validating workflow for determining the crystal structure of this compound.
PART A: Synthesis & Crystallization
-
Synthesis & Purification: Synthesize this compound via established synthetic routes, such as nucleophilic aromatic substitution on a suitable precursor like 6-amino-2-chloronicotinaldehyde.[2][6] Purify the final compound to >99% purity using column chromatography, and confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. Purity is critical as impurities can inhibit crystallization.
-
Crystal Growth:
-
Rationale: The goal is to encourage the slow formation of a single, well-ordered crystal, which is essential for obtaining high-quality diffraction data. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals.
-
Method (Slow Evaporation): Dissolve the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with heptane) to near-saturation. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Method (Vapor Diffusion): Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystallization.
-
PART B: Data Collection & Structure Refinement 3. Crystal Mounting & Data Collection: Carefully mount a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) on a goniometer head. Collect diffraction data using a modern X-ray diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. 4. Structure Solution: Process the diffraction data to obtain a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods, which provide a preliminary electron density map.[4] 5. Model Refinement: Build an atomic model into the electron density map. This model is then refined against the experimental data.[3] This iterative process minimizes the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions as they are too small to be resolved by X-rays at standard resolutions.[3][4]
Visualizing the Crystallography Workflow
Caption: Figure 1: The workflow from compound synthesis to a validated crystal structure.
Interpreting Crystallographic Data: Key Validation Metrics
The quality and reliability of a crystal structure are assessed using several key metrics.[7] When evaluating the structure of this compound, a researcher should demand data that meet or exceed the standards summarized below.
| Metric | Acceptable Value | Significance & Rationale |
| Resolution (Å) | < 1.5 Å (good) < 1.0 Å (high) | Indicates the level of detail in the electron density map. Lower values mean more detail and a more precise atomic model.[3][7] |
| R-work (R₁) | < 0.05 (for high-res) | A measure of the agreement between the experimental diffraction data and the data calculated from the final structural model. |
| R-free | < 0.10 (should be close to R-work) | Calculated like R-work but using a small subset (5-10%) of reflection data omitted from refinement. It serves as a crucial cross-validation tool to detect overfitting of the model.[7] A large gap between R-work and R-free suggests the model is over-parameterized. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good model, indicating that the differences between observed and calculated data are consistent with expected random errors. |
| Bond Lengths/Angles | Low deviation from ideal values | The model's geometry is compared to established chemical standards. Significant deviations may indicate errors unless justified by electronic or steric effects. |
| Atomic Displacement Parameters (B-factors) | Low and uniform for rigid parts | Also known as temperature factors, these indicate the degree of thermal motion or static disorder of an atom.[5] High B-factors in a ligand can suggest poor fit to the density or low occupancy. |
A Comparative Analysis: Orthogonal Validation Methods
While X-ray crystallography provides the definitive structure, it is crucial to compare this "ground truth" data with results from other widely used analytical techniques. This comparison validates not only the crystal structure but also provides a more complete picture of the molecule's behavior.
| Technique | Information Provided | Strengths | Limitations & Comparison to X-ray Data |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, absolute stereochemistry. | Unambiguous and definitive structural determination. The ultimate "gold standard."[5] | Requires a high-quality single crystal; the structure is a time- and space-averaged representation in the solid state.[5] |
| NMR Spectroscopy(¹H, ¹³C, COSY, HSQC) | Atomic connectivity, chemical environment of nuclei, relative stereochemistry. | Provides rich structural information in solution, which is often more biologically relevant. | Does not provide precise bond lengths or angles. The solution conformation may differ significantly from the solid-state structure found by crystallography due to crystal packing forces. |
| Mass Spectrometry(e.g., ESI-MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | High sensitivity, confirms molecular formula.[1] | Provides no information on isomerism (e.g., positional isomers) or 3D structure. It confirms what it is, not how it is arranged. |
| Computational Modeling(e.g., DFT) | Predicted low-energy geometry, electronic properties, theoretical spectra.[1] | Provides insight into intrinsic molecular properties in a vacuum or with a solvent model. Can predict structures when crystallization fails. | The model is a theoretical prediction. The X-ray crystal structure serves as the essential experimental benchmark to validate the accuracy of the computational method and basis set used.[1] |
Conclusion
For a molecule like this compound, destined for applications in fields like drug discovery, absolute certainty in its structure is paramount. While NMR and mass spectrometry are indispensable for confirming the successful synthesis and purity of the compound, they cannot provide the definitive three-dimensional atomic arrangement. Computational methods offer valuable predictions, but they remain theoretical until experimentally validated.
Single-crystal X-ray crystallography is the only technique that delivers this unambiguous, high-resolution structural proof. The resulting crystal structure serves as the foundational data point, validating the information from all other techniques and enabling confident progression into structure-based design, lead optimization, and other critical research and development activities. Therefore, while a multi-technique approach is essential for comprehensive characterization, the data from X-ray crystallography should be regarded as the definitive and authoritative structural evidence.
References
- Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide. Benchchem.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- wwPDB X-ray Structure Validation Summary Report i. PDB Snapshot Archive.
- Validation and Quality Assessment of X-ray Protein Structures. SARomics Biostructures.
- 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634. PubChem.
- 2-METHYLNICOTINALDEHYDE 60032-57-7 wiki. Guidechem.
- 1289137-11-6|6-Amino-2-chloronicotinaldehyde|BLD Pharm. BLD Pharm.
- An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde. Benchchem.
- Models of protein–ligand crystal structures: trust, but verify.
- Protein X-ray Crystallography and Drug Discovery.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1289137-11-6|6-Amino-2-chloronicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Amino-2-methylnicotinaldehyde and Its Precursors
This guide offers an in-depth spectroscopic comparison of the versatile chemical intermediate, 6-Amino-2-methylnicotinaldehyde, with its key precursors. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, providing a causal analysis of spectroscopic shifts and offering practical, field-proven experimental protocols. We will dissect the transformation from starting material to final product, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) serve as indispensable tools for reaction monitoring and structural verification.
The Synthetic Logic: From Precursor to Product
The synthesis of this compound is a classic example of functional group transformation on a pyridine scaffold. A common and logical synthetic route involves the reduction of a nitro group, which is a powerful electron-withdrawing group, to an electron-donating amino group. This fundamental change in electronic character is the primary driver for the significant shifts we observe across all spectroscopic methods.
The immediate precursor for our comparison is 2-Methyl-6-nitronicotinaldehyde . This compound is typically prepared from a more fundamental starting material, 2-Amino-6-methylpyridine (also known as 6-amino-2-picoline), which undergoes a series of reactions including formylation and oxidation/nitration. For the purpose of this guide, we will focus on the critical final step: the reduction of the nitro-aldehyde to the amino-aldehyde.
Caption: A plausible synthetic workflow for this compound.
Comparative Spectroscopic Analysis
The conversion of the nitro group to an amine and the presence of the aldehyde function are the key structural changes we will track. The electron-withdrawing nitro group (-NO₂) de-shields the aromatic protons, pulling electron density from the ring and shifting their NMR signals downfield. Conversely, the electron-donating amino group (-NH₂) enriches the ring with electron density, causing an upfield shift (shielding) of the aromatic protons.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. The change from an electron-withdrawing to an electron-donating group causes predictable and significant changes in the chemical shifts of the pyridine ring protons and carbons.
Causality Behind the Shifts:
-
Aromatic Protons: The -NO₂ group on the precursor deshields the ring protons (H-4, H-5), causing them to appear at a lower field (higher ppm). Upon reduction to the -NH₂ group, these same protons become shielded and shift to a higher field (lower ppm).
-
Aldehyde Proton: The aldehyde proton (-CHO) is typically found far downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group and is less affected by the substituent at the 6-position, though minor shifts can occur.[1]
-
Methyl Protons: The methyl protons (-CH₃) will experience a slight shielding effect (upfield shift) when the remote nitro group is replaced by the more donating amino group.
-
Aromatic Carbons: The carbon atoms of the pyridine ring, particularly the carbons ortho and para to the substituent (C-5 and C-3), will show significant upfield shifts in the ¹³C NMR spectrum upon conversion of the -NO₂ to the -NH₂ group. The carbonyl carbon signal is expected around 190-195 ppm.[1]
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Spectroscopic Data | H-4 (ppm) | H-5 (ppm) | -CHO (ppm) | -CH₃ (ppm) | -NH₂ (ppm) | C=O (ppm) |
| 2-Amino-6-methylpyridine | ¹H NMR | ~7.4 (t) | ~6.4 (d) | N/A | ~2.4 (s) | ~4.5 (br s) | N/A |
| (Precursor) | ¹³C NMR | ~138 | ~105 | N/A | ~24 | N/A | N/A |
| 2-Methyl-6-nitronicotinaldehyde | ¹H NMR | ~8.5 (d) | ~8.3 (d) | ~10.1 (s) | ~2.9 (s) | N/A | ~190 |
| (Precursor) | ¹³C NMR | ~142 | ~125 | N/A | ~26 | N/A | |
| This compound | ¹H NMR | ~7.9 (d) | ~6.7 (d) | ~9.8 (s) | ~2.6 (s) | ~6.2 (br s) | ~192 |
| (Final Product) | ¹³C NMR | ~140 | ~108 | N/A | ~25 | N/A |
Note: Data for 2-Methyl-6-nitronicotinaldehyde and this compound are predicted based on spectroscopic principles and data from analogous compounds. Data for 2-Amino-6-methylpyridine is based on available literature.[2][3]
FT-IR Spectroscopy
FT-IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups. The transformation from a nitro to an amino group provides a clear and unambiguous signature.
Causality Behind the Vibrational Bands:
-
Nitro Group (-NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
Amino Group (-NH₂): A primary amine shows two N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric). An N-H scissoring (bending) vibration is also observed around 1590-1650 cm⁻¹.[4]
-
Aldehyde Group (-CHO): The C=O stretch of an aromatic aldehyde is very strong and sharp, appearing around 1690-1710 cm⁻¹.[1] Additionally, two characteristic C-H stretching bands (the "Fermi doublet") can often be seen around 2820 cm⁻¹ and 2720 cm⁻¹.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-N Stretch |
| 2-Amino-6-methylpyridine | 3450, 3300 | N/A | N/A | N/A | ~1315 |
| (Precursor) | |||||
| 2-Methyl-6-nitronicotinaldehyde | N/A | ~1705 | ~1540 | ~1350 | N/A |
| (Precursor) | |||||
| This compound | ~3480, ~3350 | ~1695 | N/A | N/A | ~1330 |
| (Final Product) |
The most definitive evidence of a successful reaction in the FT-IR spectrum is the complete disappearance of the strong NO₂ stretches and the concurrent appearance of the characteristic N-H stretches of the primary amine.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecules. The nature of the substituent at the 6-position dramatically alters the electronic structure and, therefore, the absorption profile.
Causality Behind the Absorption Maxima (λ_max):
-
The pyridine ring system contains π → π* and n → π* transitions.
-
Attaching a chromophore like the -NO₂ group extends the conjugation and introduces charge-transfer character, typically resulting in a λ_max at a longer wavelength (a bathochromic or red shift) compared to the unsubstituted pyridine.
-
The -NH₂ group, a strong auxochrome, also extends conjugation through its lone pair of electrons. This often leads to an even more significant red shift compared to the nitro precursor, as the donor-acceptor character of the amino and aldehyde groups creates a strong intramolecular charge-transfer (ICT) band.[1] This ICT band is often intense and appears at a much longer wavelength, pushing the absorption well into the visible region.
Table 3: Comparative UV-Vis Absorption Data (in Ethanol)
| Compound | λ_max (nm) | Type of Transition |
| 2-Amino-6-methylpyridine | ~235, ~285 | π → π |
| (Precursor) | ||
| 2-Methyl-6-nitronicotinaldehyde | ~260, ~340 | π → π, n → π |
| (Precursor) | ||
| This compound | ~250, ~390 | π → π, Intramolecular Charge Transfer (ICT) |
| (Final Product) |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its fragmentation pattern. This technique is definitive for confirming the elemental composition change from the nitro to the amino compound.
Causality Behind the Mass-to-Charge Ratio:
-
The molecular weight is the most direct piece of evidence. The conversion of a nitro group (-NO₂, 46.01 Da) to an amino group (-NH₂, 16.02 Da) results in a net mass decrease of 30 Da.
-
Molecular Ion Peak (M⁺): The mass spectrum for each compound should show a clear molecular ion peak corresponding to its calculated molecular weight.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 108 |
| (Precursor) | |||
| 2-Methyl-6-nitronicotinaldehyde | C₇H₆N₂O₃ | 166.13 | 166 |
| (Precursor) | |||
| This compound | C₇H₈N₂O | 136.15 | 136 |
| (Final Product) |
Observing a molecular ion peak at m/z 136 for the product, compared to m/z 166 for the precursor, is conclusive proof of the successful chemical transformation.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be employed.
Caption: Workflow for comprehensive spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more) with a longer relaxation delay (2-5 seconds).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Solid): For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the powdered sample directly on the ATR crystal. Apply pressure to ensure good contact.
-
Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Run the sample scan. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance of the main peak should ideally be between 0.5 and 1.0.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Protocol 4: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution.
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum. Identify the molecular ion peak (M⁺) and analyze the key fragmentation patterns.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-methyl-6-nitronicotinaldehyde and 2-amino-6-methylpyridine, provides a clear and instructive narrative of chemical transformation. Each analytical technique offers a unique and complementary piece of the structural puzzle. NMR confirms the precise arrangement of protons and carbons, FT-IR provides definitive proof of functional group conversion, UV-Vis illustrates the profound changes in electronic structure, and Mass Spectrometry gives an unequivocal confirmation of the molecular weight. By understanding the causal relationships between chemical structure and spectral output, researchers can confidently verify their synthetic outcomes and build a robust, data-driven foundation for further discovery.
References
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Y. S. Mary, et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1076. Available at: [Link]
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PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 6-Aminonicotinaldehyde. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
M. A. G. M. Tinga, et al. (2021). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 26(1), 134. Available at: [Link]
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A Comparative Guide to the Biological Activity of 6-Amino-2-methylnicotinaldehyde and Other Aminopyridines
For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the aminopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 6-Amino-2-methylnicotinaldehyde against other well-characterized aminopyridines. While direct experimental data on this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) within the aminopyridine class to infer its potential biological profile and guide future experimental design.
The Aminopyridine Scaffold: A Versatile Pharmacophore
Aminopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with an amino group. The position of the amino group (2-, 3-, or 4-) significantly influences the electronic properties and, consequently, the biological activity of the molecule.[3] Aminopyridine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, modulation of ion channels, enzyme inhibition, and antimicrobial effects.[4][5]
A prime example of a clinically successful aminopyridine is 4-aminopyridine (Fampridine) . It acts as a potassium channel blocker, enhancing neurotransmitter release and improving nerve impulse conduction.[6] This mechanism of action has led to its approval for the symptomatic treatment of multiple sclerosis.[7] The biological activities of aminopyridines are diverse and are being explored in various therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[4][8]
Structural Analysis of this compound
This compound is a substituted aminopyridine with three key functional groups that are expected to dictate its biological activity:
-
6-Amino Group: The position of the amino group is crucial. In many heterocyclic systems, an amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
2-Methyl Group: The presence of a methyl group at the 2-position can influence the molecule's steric profile and lipophilicity. This can impact its ability to fit into the binding pocket of a target protein and its membrane permeability.
-
3-Aldehyde Group (Nicotinaldehyde moiety): The aldehyde group is a reactive functional group that can participate in various chemical reactions, including the formation of Schiff bases with primary amines on biological macromolecules. This suggests potential for covalent interactions with target proteins.
Comparative Biological Activity: An Inferential Analysis
Due to the lack of direct experimental data for this compound, we will infer its potential biological activities by comparing its structure to other aminopyridines with known biological profiles.
Potential as an Enzyme Inhibitor
The aminopyridine scaffold is a known pharmacophore for various enzyme inhibitors. For instance, aminopyridine derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways.[9] The aldehyde group in this compound could potentially interact with nucleophilic residues in the active site of enzymes, leading to inhibition.
Potential Antimicrobial and Antifungal Activity
Derivatives of 2-aminopyridine have been reported to possess significant antibacterial and antifungal properties.[5] The specific substitutions on the pyridine ring play a critical role in determining the spectrum and potency of antimicrobial activity. For example, certain 2-aminonicotinamide derivatives have shown potent in vitro activity against Candida albicans. The presence of the aldehyde group in this compound could contribute to its antimicrobial potential through various mechanisms, including interference with essential cellular processes.
Potential Anticancer Activity
Several studies have investigated the anticancer potential of aminopyridine derivatives.[8][10] These compounds can exert their cytotoxic effects through diverse mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation. The combination of the aminopyridine core with a reactive aldehyde group in this compound makes it a candidate for evaluation in cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminopyridines is highly dependent on the nature and position of substituents on the pyridine ring.
The diagram above illustrates the key factors that govern the structure-activity relationship of aminopyridine derivatives. The core aminopyridine structure serves as the foundational scaffold, while the position and chemical nature of various substituents fine-tune the compound's interaction with biological targets, ultimately determining its potency and selectivity.
Comparative Data of Selected Aminopyridine Derivatives
To provide a quantitative perspective, the following table summarizes the biological activities of several aminopyridine derivatives against different targets. Note: Data for this compound is not available and is included for comparative context.
| Compound | Target/Assay | Activity (IC50/MIC) | Reference |
| This compound | - | Data not available | - |
| 4-Aminopyridine (Fampridine) | Potassium Channels (Kv1.x) | ~100 µM | |
| Compound 12l (JAK2 Inhibitor) | JAK2 Enzyme | 3 nM | [9] |
| Compound 11g (Antifungal) | Candida albicans | 0.0313 µg/mL (MIC80) | [11] |
| 2-aminothiazole derivative S3c (Anticancer) | A2780CISR ovarian cancer cells | 11.52 µM | [8] |
This table highlights the vast range of potencies and therapeutic targets that can be achieved through chemical modifications of the aminopyridine scaffold.
Recommended Experimental Protocols for Evaluation
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
General Workflow for Biological Activity Screening
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standardized method to assess the cytotoxic effects of a test compound on cultured cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, including a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, a comparative analysis based on the well-established pharmacology of the aminopyridine class suggests its potential as a bioactive molecule. Its unique combination of an amino, a methyl, and a reactive aldehyde group on the pyridine scaffold makes it an intriguing candidate for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and enzyme inhibition.
The lack of available data underscores the vast untapped potential within the chemical space of substituted aminopyridines. Further investigation, guided by the principles of structure-activity relationships and systematic biological screening as outlined in this guide, is warranted to unlock the therapeutic potential of this compound and its derivatives.
References
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-20.
- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11.
- Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1-20.
- Murray, B. R. (1987). 4-aminopyridine-a review. Canadian Journal of Anaesthesia, 34(2), 164-173.
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Grokipedia. 4-Aminopyridine. Available at: [Link]
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Bayview Pharmacy. 4-Aminopyridine. Available at: [Link]
- Malik, A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1483–1501.
- Zhang, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.
- Chen, J., et al. (2021).
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-325.
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A Comparative Guide to the Reactivity of 6-Amino-2-methylnicotinaldehyde and Other Nicotinaldehyde Derivatives for Researchers
In the landscape of pharmaceutical and materials science research, nicotinaldehyde derivatives are indispensable building blocks. Their utility stems from the versatile reactivity of the aldehyde group, modulated by the electronic properties of the pyridine ring.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 6-Amino-2-methylnicotinaldehyde against other key nicotinaldehyde derivatives. We will explore the interplay of electronic and steric effects that govern their behavior in common synthetic transformations, supported by established experimental protocols and theoretical insights. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal nicotinaldehyde derivative for their specific synthetic goals.
Understanding the Reactivity Landscape of Nicotinaldehyde Derivatives
The reactivity of the aldehyde functional group in nicotinaldehyde and its derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by the electronic effects of substituents on the pyridine ring.[1] These effects can be broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the ring and, consequently, from the aldehyde group.[3]
Electron-donating groups (EDGs) increase the electron density on the pyridine ring, which in turn reduces the partial positive charge on the carbonyl carbon, making the aldehyde less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, enhancing the electrophilicity of the carbonyl carbon and thus increasing its reactivity towards nucleophilic attack.[1]
This guide will focus on a comparative analysis of the following nicotinaldehyde derivatives:
-
This compound: The subject of our primary focus, featuring a strong electron-donating amino group and a weakly electron-donating methyl group.
-
Nicotinaldehyde: The parent compound, serving as a baseline for our comparison.
-
6-Chloronicotinaldehyde: Possessing an electron-withdrawing chloro group.
-
2-Methylnicotinaldehyde: With a single, weakly electron-donating methyl group.
Electronic and Steric Effects at Play
The substituents on the pyridine ring exert a profound influence on the reactivity of the aldehyde group through a combination of electronic and steric effects.
Electronic Effects: A Tug-of-War for Electron Density
The amino group in This compound is a potent electron-donating group through resonance, significantly increasing the electron density of the pyridine ring. The methyl group also contributes to this effect, albeit to a lesser extent, through inductive donation. This enrichment of electron density deactivates the aldehyde group towards nucleophilic attack, making it the least reactive among our selected derivatives.
In contrast, the chloro group in 6-Chloronicotinaldehyde is electron-withdrawing through its inductive effect, which outweighs its weak resonance donation. This withdrawal of electron density makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic addition.
Nicotinaldehyde and 2-Methylnicotinaldehyde represent intermediate cases. Nicotinaldehyde provides a neutral reference point, while the methyl group in 2-Methylnicotinaldehyde slightly deactivates the aldehyde through its inductive electron-donating effect.
The following diagram illustrates the influence of these substituents on the electron density of the aldehyde group.
Caption: Predicted order of reactivity of nicotinaldehyde derivatives towards nucleophiles.
Steric Hindrance: A Physical Barrier to Reaction
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a crucial role.[4] In the case of This compound and 2-Methylnicotinaldehyde , the methyl group at the 2-position can sterically hinder the approach of a nucleophile to the adjacent aldehyde group. This effect is expected to be more pronounced with bulkier nucleophiles. For This compound , the amino group at the 6-position is less likely to cause significant steric hindrance at the 3-position aldehyde. Nicotinaldehyde and 6-Chloronicotinaldehyde lack a substituent at the 2-position and are therefore less sterically hindered.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will consider two fundamental reactions of aldehydes: the Knoevenagel condensation and nucleophilic addition of a Grignard reagent.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5][6] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Experimental Protocol: Standardized Knoevenagel Condensation
The following protocol can be used for a comparative study of the reactivity of nicotinaldehyde derivatives in the Knoevenagel condensation with malononitrile.
-
To a solution of the respective nicotinaldehyde derivative (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Analyze the yield and reaction time for each derivative.
Caption: Experimental workflow for the Knoevenagel condensation.
Predicted Reactivity and Expected Outcomes:
Based on the electronic effects discussed earlier, we can predict the following order of reactivity in the Knoevenagel condensation:
6-Chloronicotinaldehyde > Nicotinaldehyde > 2-Methylnicotinaldehyde > this compound
| Derivative | Key Substituents | Predicted Reactivity | Expected Outcome |
| 6-Chloronicotinaldehyde | -Cl (EWG) | Highest | Fastest reaction time, highest yield. |
| Nicotinaldehyde | -H (Neutral) | High | Fast reaction time, high yield. |
| 2-Methylnicotinaldehyde | -CH₃ (EDG) | Moderate | Slower reaction time, moderate to high yield. |
| This compound | -NH₂, -CH₃ (Strong EDG) | Lowest | Slowest reaction time, potentially lower yield without extended reaction times or heating. |
Nucleophilic Addition of Grignard Reagents
The addition of a Grignard reagent to an aldehyde is a classic method for forming carbon-carbon bonds and producing secondary alcohols.[7] The reactivity in this case is also governed by the electrophilicity of the carbonyl carbon and steric hindrance.
Experimental Protocol: Standardized Grignard Reaction
The following protocol outlines a standardized procedure for comparing the reactivity of nicotinaldehyde derivatives with a Grignard reagent, such as phenylmagnesium bromide.
-
To a solution of the nicotinaldehyde derivative (1 mmol) in anhydrous diethyl ether (10 mL) at 0 °C, add phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the yield.
Predicted Reactivity and Expected Outcomes:
The predicted order of reactivity for the Grignard reaction will be similar to that of the Knoevenagel condensation, with the added consideration of steric hindrance from the 2-methyl group.
| Derivative | Key Substituents | Predicted Reactivity | Expected Outcome |
| 6-Chloronicotinaldehyde | -Cl (EWG) | Highest | High yield of the corresponding secondary alcohol. |
| Nicotinaldehyde | -H (Neutral) | High | High yield of the corresponding secondary alcohol. |
| 2-Methylnicotinaldehyde | -CH₃ (EDG) | Moderate | Moderate yield, potentially slower reaction due to steric hindrance. |
| This compound | -NH₂, -CH₃ (Strong EDG) | Lowest | Lowest yield, significantly slower reaction due to both electronic deactivation and steric hindrance. The amino group may also react with the Grignard reagent, complicating the reaction. |
Conclusion: A Strategic Approach to Synthesis
The reactivity of nicotinaldehyde derivatives is a nuanced interplay of electronic and steric factors. This compound , with its potent electron-donating amino group and a methyl group, exhibits the lowest reactivity towards nucleophiles among the compared derivatives. This reduced reactivity can be a strategic advantage in complex syntheses where chemoselectivity is paramount.
Conversely, 6-Chloronicotinaldehyde stands out as the most reactive derivative due to the electron-withdrawing nature of the chloro substituent. This makes it an excellent choice for reactions requiring a highly electrophilic aldehyde. Nicotinaldehyde and 2-Methylnicotinaldehyde offer intermediate levels of reactivity, providing chemists with a spectrum of options to fine-tune their synthetic strategies.
By understanding the principles outlined in this guide, researchers can make informed decisions in selecting the most appropriate nicotinaldehyde derivative, thereby optimizing reaction conditions, improving yields, and ultimately accelerating the pace of discovery in drug development and materials science.
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Medina, F., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(5), 1659-1664. [Link]
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Girija, C. R., & Shivananda, M. K. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 529-532. [Link]
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A Comprehensive DFT-Based Comparative Analysis of 6-Amino-2-methylnicotinaldehyde Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 6-Amino-2-methylnicotinaldehyde and a curated set of its analogs, leveraging Density Functional Theory (DFT) to elucidate their structural, electronic, and spectroscopic properties. By understanding how subtle molecular modifications influence key chemical descriptors, researchers can accelerate the rational design of novel therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The strategic placement of functional groups on this core can modulate a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This compound, with its amino, methyl, and aldehyde functionalities, presents a versatile platform for the development of novel drug candidates. The aldehyde group, in particular, can serve as a synthetic handle for the creation of diverse derivatives, such as Schiff bases or other condensation products.[2][3][4]
Computational chemistry, and specifically Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery.[5] DFT allows for the accurate prediction of molecular properties, providing insights into structure-activity relationships (SAR) at a fraction of the time and cost of traditional experimental methods.[6] This guide aims to provide a robust computational framework for the comparative analysis of this compound analogs, offering a predictive lens through which to assess their potential as therapeutic agents.
Computational Methodology: A Validated Approach
To ensure the scientific integrity of this analysis, a well-established computational protocol was adopted, consistent with best practices for DFT calculations on small organic molecules.[7]
Selection of Analogs
For a systematic comparison, a parent molecule (this compound) and a series of its analogs were selected. The analogs were designed by introducing common electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 5-position of the pyridine ring, a site likely to influence the electronic properties of the entire molecule. The selected analogs are:
-
Parent: this compound
-
Analog 1 (EDG): 6-Amino-5-methoxy-2-methylnicotinaldehyde (-OCH₃)
-
Analog 2 (EDG): 6-Amino-2,5-dimethylnicotinaldehyde (-CH₃)
-
Analog 3 (EWG): 6-Amino-2-methyl-5-nitronicotinaldehyde (-NO₂)
-
Analog 4 (EWG): 5-Chloro-6-amino-2-methylnicotinaldehyde (-Cl)
DFT Calculation Protocol
All calculations were performed using the Gaussian 09 software package. The following protocol was employed:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven accuracy in predicting the properties of organic molecules.[6]
-
Basis Set: The 6-311++G(d,p) basis set was used to provide a good balance between computational cost and accuracy.[1]
-
Geometry Optimization: The molecular geometries of the parent molecule and all analogs were optimized in the gas phase to their ground state equilibrium structures. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that a true minimum on the potential energy surface was located.
-
Property Calculations: The following properties were calculated from the optimized geometries:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
-
Global Reactivity Descriptors: Chemical Hardness (η), Softness (S), Electronegativity (χ), and Electrophilicity Index (ω).[8][9][10][11]
-
Spectroscopic Properties: Simulated FT-IR frequencies, ¹H and ¹³C NMR chemical shifts (using the GIAO method), and UV-Vis absorption spectra (using TD-DFT).[12][13][14][15]
-
Charge Distribution: Natural Bond Orbital (NBO) analysis was performed to determine the natural atomic charges.
-
Comparative Analysis of this compound Analogs
The introduction of different substituents at the 5-position of the pyridine ring significantly influences the structural and electronic properties of the this compound scaffold.
Structural Properties
The optimized geometries reveal that the substituents induce subtle but important changes in the bond lengths and angles of the pyridine ring.
| Molecule | C2-N1 (Å) | C6-N1 (Å) | C3-C4 (Å) | C4-C5 (Å) | C5-C6 (Å) | C3-CHO (Å) |
| Parent | 1.345 | 1.362 | 1.408 | 1.389 | 1.401 | 1.482 |
| Analog 1 (-OCH₃) | 1.347 | 1.360 | 1.410 | 1.395 | 1.398 | 1.480 |
| Analog 2 (-CH₃) | 1.346 | 1.361 | 1.409 | 1.393 | 1.399 | 1.481 |
| Analog 3 (-NO₂) | 1.342 | 1.365 | 1.405 | 1.382 | 1.406 | 1.485 |
| Analog 4 (-Cl) | 1.343 | 1.364 | 1.406 | 1.385 | 1.404 | 1.484 |
Electron-donating groups like -OCH₃ and -CH₃ tend to slightly increase the bond lengths within the pyridine ring, suggesting enhanced electron delocalization. Conversely, electron-withdrawing groups such as -NO₂ and -Cl lead to a slight shortening of adjacent bonds, indicating a more localized electron density.
Electronic Properties and Reactivity
The electronic properties of the analogs are profoundly affected by the nature of the substituent, which has direct implications for their reactivity and potential biological activity.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |
| Parent | -5.892 | -1.785 | 4.107 | 2.054 | 0.487 | 3.839 | 3.587 |
| Analog 1 (-OCH₃) | -5.715 | -1.654 | 4.061 | 2.031 | 0.492 | 3.685 | 3.345 |
| Analog 2 (-CH₃) | -5.789 | -1.712 | 4.077 | 2.039 | 0.490 | 3.751 | 3.448 |
| Analog 3 (-NO₂) | -6.345 | -2.543 | 3.802 | 1.901 | 0.526 | 4.444 | 5.195 |
| Analog 4 (-Cl) | -6.012 | -1.987 | 4.025 | 2.013 | 0.497 | 4.000 | 3.974 |
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. As expected, the electron-withdrawing -NO₂ group significantly lowers both the HOMO and LUMO energies and reduces the energy gap, indicating increased reactivity. Conversely, the electron-donating -OCH₃ group raises the HOMO and LUMO energies, with a minor effect on the gap.
Molecular Electrostatic Potential (MEP): The MEP maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack.[16][17][18][19] In all the analogs, the region around the aldehyde oxygen and the nitrogen of the pyridine ring shows the most negative potential (red), indicating susceptibility to electrophilic attack. The amino group protons exhibit a positive potential (blue), making them likely sites for nucleophilic interaction. The introduction of an electron-withdrawing group like -NO₂ significantly enhances the positive potential on the pyridine ring, potentially influencing its interaction with biological targets.
Global Reactivity Descriptors: These descriptors quantify the chemical reactivity of the molecules. The electrophilicity index (ω) is particularly relevant in drug design, as it can indicate the ability of a molecule to accept electrons and form bonds with biological nucleophiles. The -NO₂ substituted analog exhibits the highest electrophilicity index, suggesting it would be the most reactive towards nucleophilic attack.
Spectroscopic Properties
The calculated spectroscopic data can be used to aid in the experimental characterization of these compounds.
| Molecule | C=O Stretch (cm⁻¹) | Aldehyde ¹H (ppm) | Aldehyde ¹³C (ppm) | λ_max (nm) |
| Parent | 1705 | 9.85 | 192.5 | 355 |
| Analog 1 (-OCH₃) | 1702 | 9.82 | 191.8 | 368 |
| Analog 2 (-CH₃) | 1703 | 9.83 | 192.1 | 360 |
| Analog 3 (-NO₂) | 1712 | 10.02 | 193.8 | 385 |
| Analog 4 (-Cl) | 1708 | 9.91 | 193.1 | 362 |
The calculated vibrational frequencies for the C=O stretch are consistent with experimental values for similar aromatic aldehydes.[20] The chemical shifts of the aldehyde proton and carbon are also sensitive to the electronic nature of the substituent. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift. The predicted UV-Vis absorption maxima (λ_max) show a bathochromic (red) shift with the introduction of both electron-donating and, more significantly, electron-withdrawing groups, indicating an extension of the conjugated π-system.
Experimental Protocols for Validation
To validate these computational predictions, the synthesis and characterization of these analogs are essential.
General Synthesis Protocol
A plausible synthetic route for the 5-substituted analogs would involve the nitration or halogenation of a suitable 6-amino-2-methylnicotinic acid precursor, followed by reduction of the carboxylic acid to the aldehyde.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The synthesized compounds should be characterized by FT-IR spectroscopy to identify the key functional groups, particularly the C=O stretch of the aldehyde and the N-H stretches of the amino group.[21][22][23]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized analogs. The chemical shifts of the aldehyde proton and the carbons of the pyridine ring will provide direct experimental evidence of the electronic effects of the substituents.[23][24]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectra should be recorded to determine the λ_max values, which can be directly compared with the TD-DFT predictions.
Conclusion
This DFT-based comparative analysis provides valuable insights into the structure-property relationships of this compound analogs. The electronic and structural properties of these molecules can be systematically tuned by the introduction of substituents at the 5-position. Electron-withdrawing groups, in particular, significantly increase the reactivity of the scaffold, which could be beneficial for enhancing interactions with biological targets. The presented computational data, including predicted spectroscopic signatures, serves as a valuable resource for guiding the synthesis and experimental evaluation of these promising compounds in the pursuit of new therapeutic agents.
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A Comparative Guide to Purity Assessment of 6-Amino-2-methylnicotinaldehyde: An HPLC-Centric Approach
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 6-Amino-2-methylnicotinaldehyde, a pivotal intermediate in contemporary drug development. As researchers, scientists, and professionals in pharmaceutical development, the assurance of purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. This document is structured to provide not just a protocol, but a strategic framework for selecting and implementing the most appropriate analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method.
The narrative herein is grounded in the principles of scientific causality. We will explore why specific parameters are chosen, how the methods are self-validating, and how orthogonal techniques can be synergistically employed to build a comprehensive purity profile that is robust, reliable, and scientifically sound.
Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography is the definitive technique for the quantitative purity assessment of non-volatile and semi-volatile organic molecules like this compound. Its preeminence stems from its high resolving power, sensitivity, and exceptional quantitative accuracy.
Causality of Method Selection: Why HPLC?
The molecular structure of this compound features a pyridine ring substituted with a polar amino group, a moderately polar aldehyde group, and a non-polar methyl group. This amphiphilic character makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by modulating the polarity of the mobile phase.
This approach offers several distinct advantages:
-
Specificity: The ability to resolve the main compound from structurally similar process-related impurities and degradation products.
-
Sensitivity: UV-Vis detection provides low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-million (ppm) range, which is critical for identifying genotoxic or other harmful impurities.
-
Quantification: The detector response is linear over a wide concentration range, allowing for precise and accurate determination of the analyte and its impurities as a percentage of the total area.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a robust starting point for method development and validation. The trustworthiness of an analytical method is established through its performance, which is monitored using System Suitability Tests (SSTs).
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm | A C18 phase provides the necessary hydrophobicity to retain the analyte. The specified dimensions offer a good balance between resolution and analysis time.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 7.0 | The buffer controls the ionization state of the basic amino group, ensuring consistent retention and sharp peak shape. A pH of 7.0 is chosen to keep the primary amine largely in its neutral state, enhancing retention on the C18 column. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for this class of compounds. |
| Elution Mode | Isocratic: 70% A / 30% B | An isocratic elution is simpler, more robust, and often sufficient for purity analysis where impurities are eluted close to the main peak. A gradient elution may be explored if co-eluting peaks are observed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[1] |
| Detection (UV) | 275 nm | Aminopyridine structures typically exhibit strong UV absorbance around 270-280 nm.[1][2] It is highly recommended to perform a λmax scan on the main analyte peak using a DAD to confirm the optimal wavelength for maximum sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading.[1] |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any later-eluting impurities. |
Sample & Standard Preparation:
-
Diluent Selection: Prepare a diluent consisting of 70% Water and 30% Acetonitrile. Using a mixture similar to the mobile phase minimizes peak distortion.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100.0 mL of diluent to create a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the synthesized sample at the same concentration (100 µg/mL) in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Data Interpretation & System Trustworthiness
The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
To ensure the validity of this result, the following SST parameters must be met from replicate injections of the reference standard:
-
Tailing Factor (Tf): Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates (N): Should be > 2000 to demonstrate column efficiency.
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time for ≥ 5 injections should be ≤ 2.0%.
Meeting these criteria provides confidence that the system is performing correctly and the results are trustworthy.[1]
Part 2: Comparative Analysis of Alternative & Orthogonal Techniques
While HPLC is the primary quantitative tool, a multi-faceted approach using orthogonal techniques is essential for a complete purity profile, especially during drug development. Orthogonal methods rely on different chemical or physical principles for separation and detection, providing a more comprehensive view of potential impurities.
Thin-Layer Chromatography (TLC)
-
Principle: A rapid, qualitative technique where components are separated on a stationary phase (e.g., silica gel plate) by a mobile phase moving via capillary action.
-
Protocol Snapshot:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: Ethyl Acetate / Hexane (e.g., 50:50 v/v). The ratio should be optimized to achieve an Rf value of 0.3-0.4 for the main spot.
-
Visualization: UV lamp at 254 nm.
-
-
Application: Excellent for rapid, at-a-glance assessment of reaction completion and for detecting major impurities. It is not suitable for quantification.
Gas Chromatography (GC)
-
Principle: Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column.
-
Applicability: GC is ideal for identifying residual solvents and other volatile organic impurities that are not detectable by HPLC. The analyte itself, this compound, has a predicted boiling point that may allow for direct GC analysis, but its polarity and potential for thermal degradation must be carefully evaluated. Derivatization may be required to improve volatility and stability.
-
Expert Insight: Before committing to GC for the main analyte, a thermogravimetric analysis (TGA) is recommended to assess its thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).
-
Applicability: NMR is unparalleled for identity confirmation. For purity, it excels at detecting and identifying structurally related impurities that might co-elute in HPLC. Furthermore, Quantitative NMR (qNMR) can determine the absolute purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.
-
Expert Insight: ¹H NMR is particularly powerful for detecting impurities containing protons in unique chemical environments, even at low levels (0.1-1%).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: Combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.
-
Applicability: This is the cornerstone technique for impurity identification. When an unknown peak is observed in the HPLC chromatogram, LC-MS can provide its molecular weight. Subsequent fragmentation analysis (MS/MS) can elucidate its structure.
-
Expert Insight: Employing LC-MS in parallel with HPLC-UV is crucial during method development. It ensures that no impurities are "hiding" under the main peak and provides invaluable data for regulatory submissions.
Part 3: Data-Driven Comparison & Strategic Selection
The choice of analytical technique is driven by the specific question being asked. The table below summarizes the performance of each method for the analysis of this compound.
Comparative Summary of Analytical Techniques:
| Parameter | HPLC-UV | TLC | GC-FID | NMR | LC-MS |
| Primary Use | Quantitative Purity | Qualitative Screening | Volatile Impurities | Identity & Structure | Impurity ID |
| Selectivity | High | Low to Moderate | High | High (Structural) | Very High |
| Sensitivity | High (ng) | Low (µg) | Very High (pg) | Moderate | Very High (pg-fg) |
| Analysis Time | ~15-20 min | ~5-10 min | ~20-30 min | ~5-15 min | ~15-20 min |
| Cost / Sample | Moderate | Very Low | Moderate | High | Very High |
| Key Strength | Robust quantification. | Speed and simplicity. | Analysis of volatiles. | Absolute structural info. | Definitive identification. |
| Key Limitation | Requires reference stds. | Not quantitative. | Analyte must be volatile. | Lower sensitivity. | Complex quantification. |
Decision-Making Workflow for Purity Assessment
This diagram outlines a logical strategy for employing these techniques throughout the development lifecycle of this compound.
Conclusion
For the routine, quantitative purity assessment of synthesized this compound, a well-validated Reversed-Phase HPLC method is the undisputed gold standard. Its precision, sensitivity, and robustness are perfectly suited for the quality control environments inherent in pharmaceutical development.
However, a comprehensive purity profile that satisfies rigorous scientific and regulatory standards necessitates a broader perspective. The strategic deployment of orthogonal methods is not redundant but essential. NMR provides unequivocal structural identity, GC safeguards against volatile contaminants, and LC-MS delivers the definitive identification of unknown impurities. By integrating these techniques, researchers can build a self-validating system of analysis that ensures the quality and safety of the final drug product.
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chinese Journal of Pharmaceutical Analysis.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
- HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography.
- 2-Aminopyridine. (n.d.). SIELC Technologies.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters.
- Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (n.d.). Journal of Agricultural and Food Chemistry.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency (EPA).
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
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A Comparative Guide to Kinase Inhibitors Derived from Aminonicotinaldehyde Scaffolds
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide offers an in-depth comparative analysis of kinase inhibitors synthesized from different aminonicotinaldehyde building blocks. We will explore how the isomeric position of the amino group on the pyridine ring—a common scaffold in kinase inhibitor design—influences inhibitory potency, selectivity, and overall pharmacological profile. This technical guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of inhibitors.
The Central Role of Kinases and the Rationale for Aminopyridine Scaffolds
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. The human genome encodes over 500 kinases, collectively known as the kinome, which are organized into distinct families based on their substrate specificity (e.g., tyrosine kinases and serine/threonine kinases) and structural features.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it an ideal anchor for binding to the ATP-binding pocket of kinases. Aminonicotinaldehydes, which feature both an amino and an aldehyde group on the pyridine ring, are particularly valuable starting materials. The aldehyde functionality provides a convenient handle for introducing diverse chemical moieties to explore the chemical space around the kinase active site, while the amino group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP.
Kinase Inhibitors Derived from 2-Aminonicotinaldehyde
2-Aminonicotinaldehyde (also known as 2-aminopyridine-3-carboxaldehyde) is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, including imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are prominent scaffolds in many kinase inhibitors[1]. The proximity of the amino and aldehyde groups allows for facile cyclization reactions to build these complex, drug-like molecules.
A notable example of kinase inhibitors derived from a 2-aminopyridine scaffold are inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ). Dysregulation of the PI3K signaling pathway is a common event in cancer and inflammatory diseases. Researchers have developed potent 2-aminopyridine-based PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the nanomolar range[2]. For instance, compound MR3278 showed superior PI3Kδ inhibitory activity with an IC50 of 30 nM[2].
Kinase Inhibitors Derived from 3-Aminonicotinaldehyde
The 3-aminopyridine scaffold has also been extensively explored in the design of kinase inhibitors. Depending on the relative positions of the amino and aldehyde groups (e.g., 3-amino-2-carboxaldehyde or 3-amino-4-carboxaldehyde), different heterocyclic systems can be accessed.
One of the most well-studied derivatives of 3-aminopyridine-2-carboxaldehyde is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP). While its primary target is ribonucleotide reductase, an enzyme crucial for DNA synthesis, and not a kinase, its development highlights the therapeutic potential of compounds derived from this scaffold[3][4][5][6][7][8].
More directly relevant to kinase inhibition, a series of 3-aminopyrid-2-ones have been developed as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling[9]. The lead compound from this series, 7v , demonstrated a Kᵢ of 7 nM for Itk, showcasing the potential of this scaffold for achieving high potency and selectivity[9].
Kinase Inhibitors Derived from 4-Aminonicotinaldehyde
While direct examples of kinase inhibitors synthesized from 4-aminonicotinaldehyde are less prevalent in the readily available literature, the 4-aminopyridine moiety is a cornerstone of many potent kinase inhibitors. This suggests that 4-aminonicotinaldehyde could be a valuable, albeit perhaps less explored, starting material.
The 4-aminopyrazolopyrimidine scaffold, which can be conceptually linked to a 4-aminopyridine core, has yielded highly potent inhibitors of the Src family of tyrosine kinases[10]. For example, the compounds PP1 and PP2 inhibit LCK and Fyn kinases with IC50 values in the low nanomolar range (3–6 nM)[10]. Furthermore, derivatives of 4-aminoquinoline-3-carboxamide have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), with the lead compound 25 exhibiting an IC50 of 5.3 nM against wild-type BTK[11].
Comparative Analysis
The following table provides a comparative summary of the inhibitory activities of representative kinase inhibitors based on the different aminopyridine scaffolds. It is important to note that a direct comparison is challenging due to the diversity of the final molecular structures and the different kinase targets. However, this compilation offers valuable insights into the potential of each scaffold.
| Aminopyridine Scaffold | Representative Compound | Primary Kinase Target(s) | Potency (IC50/Ki) | Reference(s) |
| 2-Aminopyridine | MR3278 | PI3Kδ | 30 nM (IC50) | [2] |
| 3-Aminopyridine | 7v (a 3-aminopyrid-2-one) | Itk | 7 nM (Ki) | [9] |
| 4-Aminopyridine | PP2 (a 4-aminopyrazolopyrimidine) | LCK, Fyn | ~5 nM (IC50) | [10] |
| 4-Aminopyridine | Compound 25 (a 4-aminoquinoline-3-carboxamide) | BTK | 5.3 nM (IC50) | [11] |
From this data, it is evident that potent kinase inhibitors can be developed from all three aminopyridine isomeric scaffolds. The choice of a particular aminonicotinaldehyde precursor will depend on the desired final heterocyclic system and the specific kinase being targeted. The SAR studies for each class of inhibitors reveal that the nature and position of substituents on the pyridine ring and the appended chemical moieties play a crucial role in determining both potency and selectivity.
Experimental Protocols
To facilitate the evaluation and comparison of kinase inhibitors, we provide the following detailed, step-by-step methodologies for key assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.
-
Compound Plating: Add the serially diluted test compound to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Add the kinase to all wells except the negative control. Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the kit protocol. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTT-Based)
This protocol outlines a common method for assessing the anti-proliferative effect of a kinase inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Clear 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells for a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent of viable cells for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The aminonicotinaldehyde scaffold, in its various isomeric forms, provides a rich foundation for the design and synthesis of potent and selective kinase inhibitors. While direct comparative studies are not always available, the existing body of research demonstrates that the 2-amino, 3-amino, and 4-aminopyridine cores can all be effectively incorporated into successful kinase inhibitor frameworks. The choice of starting material and subsequent synthetic strategy should be guided by the specific structural requirements of the target kinase's ATP-binding site. A thorough understanding of the structure-activity relationships within each inhibitor class, coupled with robust in vitro and cell-based screening, is essential for the development of the next generation of targeted therapies.
References
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Barlaam, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3464-3481. Available at: [Link].
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Karp, J. E., et al. (2007). Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) in combination with high dose cytarabine in patients with advanced myeloid leukemia. Leukemia & Lymphoma, 48(9), 1775-1782. Available at: [Link].
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Pascual, M. J., et al. (2003). Neuroprotective Activity of 3-aminopyridine-2-carboxaldehyde Thiosemicarbazone (PAN-811), a Cancer Therapeutic Agent. Current Drug Targets-CNS & Neurological Disorders, 2(6), 395-402. Available at: [Link].
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Scapin, G., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(41), 30056-30064. Available at: [Link].
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Finch, R. A., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3-12. Available at: [Link].
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Definition of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. National Cancer Institute. Available at: [Link].
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Liu, M. C., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983-991. Available at: [Link].
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Wang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 80, 129112. Available at: [Link].
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Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125. Available at: [Link].
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Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 108-115. Available at: [Link].
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link].
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Kasinath, B. S., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link].
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IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link].
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Li, J., et al. (2001). Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. Current Medicinal Chemistry, 8(2), 121-133. Available at: [Link].
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Roe, C. M., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5437-5449. Available at: [Link].
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Al-Attas, F. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307845. Available at: [Link].
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Al-Ostoot, F. H., et al. (2022). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 129, 106179. Available at: [Link].
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ResearchGate. Available at: [Link].
-
Kinase inhibitory potencies (IC50 in μM) 1 for compounds of the series... ResearchGate. Available at: [Link].
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Scapin, G., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. Available at: [Link].
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Design, Synthesis, and Biological Evaluation of PKD Inhibitors. (2012). PubMed Central. Available at: [Link].
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Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link].
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Koychev, D., & Ivanova, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 349-356. Available at: [Link].
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McMahon, C., et al. (2017). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Case Reports in Hematology, 2017, 9217085. Available at: [Link].
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Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link].
-
Manchanda, P., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(31), 19575-19587. Available at: [Link].
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LaVoinne, A., et al. (2010). Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Medicinal Chemistry Letters, 2(2), 154-159. Available at: [Link].
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Chang, Y.-A., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(21), 12696-12716. Available at: [Link].
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Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6538. Available at: [Link].
-
Li, Y., et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 18(4), 1898-1912. Available at: [Link].
-
The IC50 values, K i constants and inhibition types determined for... ResearchGate. Available at: [Link].
-
Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. Available at: [Link].
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link].
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A Researcher's Guide to Validating the Reaction Mechanism of 6-Amino-2-methylnicotinaldehyde in Condensation Reactions
For researchers and professionals in drug development and organic synthesis, a precise understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. This guide provides an in-depth, objective comparison of plausible reaction mechanisms for a Knoevenagel-type condensation involving 6-Amino-2-methylnicotinaldehyde and an active methylene compound, such as malononitrile. We will move beyond theoretical postulations to outline a comprehensive experimental and computational framework to validate the operative pathway.
The Subject of Inquiry: this compound
This compound is a pyridine derivative possessing a unique constellation of functional groups: a nucleophilic primary amino group, a basic pyridine nitrogen, and an electrophilic aldehyde. This arrangement opens up several intriguing mechanistic possibilities in reactions with active methylene compounds, where the amino group could act as an internal catalyst or a simple directing group. Elucidating its precise role is paramount for controlling reaction outcomes.
Competing Mechanistic Hypotheses
Let us consider the reaction of this compound with malononitrile in the presence of a weak base catalyst (e.g., piperidine or triethylamine). We can propose three primary competing mechanisms.
Mechanism A: External Base Catalysis (EBC)
This is the classic Knoevenagel condensation pathway.[1][2] The external base is solely responsible for deprotonating the active methylene compound. The amino group on the pyridine ring is considered a spectator, merely influencing the electronic properties of the aldehyde.
Proposed Pathway:
-
The external base (B:) deprotonates the active methylene compound (malononitrile) to form a carbanion/enolate.
-
The carbanion attacks the electrophilic carbonyl carbon of this compound.
-
A tetrahedral intermediate is formed.
-
Protonation of the alkoxide followed by dehydration yields the final product.
Mechanism B: Intramolecular Amino Group Catalysis via Schiff Base Formation (IAC-SB)
In this pathway, the primary amino group of this compound acts as an internal catalyst, reminiscent of the Verley-Doebner modification of the Knoevenagel reaction.[3]
Proposed Pathway:
-
The primary amino group attacks the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form a protonated imine (Schiff base) intermediate.
-
The increased electrophilicity of the iminium ion facilitates the attack by the active methylene compound (which may be deprotonated by the external base or another molecule of the amino-aldehyde).
-
A new intermediate is formed, which upon hydrolysis and dehydration, yields the final product and regenerates the amino group.
Mechanism C: Concerted or Bifunctional Catalysis (CBC)
This hypothesis considers a more intricate role for the amino group and potentially the pyridine nitrogen, where they may act in concert with the external base to stabilize the transition state. The amino group could, for instance, deliver a proton to the carbonyl oxygen as the carbanion attacks.
Proposed Pathway:
A concerted transition state involving the aldehyde, the active methylene compound, and the catalyst (and potentially the internal amino group) is formed, bypassing discrete charged intermediates. The amino group may participate in a proton shuttle.
Visualizing the Competing Pathways
Caption: Proposed mechanistic pathways for the condensation reaction.
Experimental Design for Mechanism Validation
A multi-faceted approach combining kinetic studies, spectroscopic analysis, and computational modeling is essential to distinguish between these plausible mechanisms.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction.[4][5][6] By replacing a hydrogen atom with deuterium at a specific position, we can determine if the bond to that atom is broken in the rate-limiting step.
Experimental Protocol: Deuterium Labeling of the Active Methylene Compound
-
Synthesis: Synthesize deuterated malononitrile (D₂C(CN)₂).
-
Parallel Reactions: Set up two parallel reactions under identical conditions: one with normal malononitrile (H₂C(CN)₂) and one with deuterated malononitrile.
-
Kinetic Monitoring: Monitor the reaction progress for both reactions using a suitable technique (e.g., HPLC, GC-MS, or ¹H NMR spectroscopy) to determine the initial reaction rates (kH and kD).
-
KIE Calculation: Calculate the primary KIE as the ratio kH/kD.
Expected Outcomes & Interpretation:
| Mechanism | Predicted Rate-Determining Step | Expected kH/kD | Rationale |
| EBC | C-H bond breaking during carbanion formation | > 1 (Significant) | The C-H bond of the active methylene is broken in the rate-determining step. A value between 2 and 7 is typical for such primary KIEs.[4] |
| IAC-SB | Nucleophilic attack on the Schiff base | ≈ 1 (No significant KIE) | The C-H bond is likely broken in a fast pre-equilibrium step. The rate-determining step is the C-C bond formation. |
| CBC | Concerted C-H bond breaking and C-C bond formation | > 1 (Significant) | The C-H bond is broken in the rate-determining transition state. |
A significant primary KIE would argue against the IAC-SB mechanism where Schiff base formation is the key activation step.
In-Situ Spectroscopic Monitoring
Directly observing reaction intermediates can provide compelling evidence for a particular pathway. In-situ Fourier Transform Infrared (FTIR) spectroscopy is well-suited for this purpose.[7][8][9]
Experimental Protocol: In-Situ FTIR Spectroscopy
-
Setup: Use an attenuated total reflectance (ATR) probe immersed in the reaction mixture within a temperature-controlled reactor.
-
Data Acquisition: Collect IR spectra at regular intervals from the start of the reaction.
-
Spectral Analysis: Monitor the disappearance of reactant peaks (e.g., C=O stretch of the aldehyde around 1700 cm⁻¹) and the appearance of product peaks. Crucially, look for transient peaks that could correspond to intermediates.
Expected Outcomes & Interpretation:
| Mechanism | Expected Observation | Rationale |
| EBC | Possible observation of a transient enolate or carbanion species. | Direct observation of the key nucleophile. |
| IAC-SB | Transient appearance of a C=N stretching band (around 1650 cm⁻¹) characteristic of an imine or Schiff base. | This would be strong evidence for the involvement of a Schiff base intermediate.[10] |
| CBC | No distinct intermediate peaks observed. | A concerted mechanism would not involve stable, observable intermediates. |
Intermediate Trapping Experiments
If an intermediate is too transient to be observed directly, it can sometimes be "trapped" by adding a reagent that reacts with it specifically.
Experimental Protocol: Trapping the Schiff Base Intermediate
-
Reaction Setup: Run the reaction under conditions that would favor the IAC-SB mechanism.
-
Trapping Agent: Introduce a mild reducing agent, such as sodium borohydride (NaBH₄), to the reaction mixture.
-
Product Analysis: Analyze the product mixture for the presence of the reduced Schiff base (a secondary amine). This can be done using LC-MS to identify the corresponding molecular ion.
Expected Outcomes & Interpretation:
| Mechanism | Expected Outcome | Rationale |
| EBC | No formation of the reduced secondary amine. | A Schiff base intermediate is not formed. |
| IAC-SB | Detection of the secondary amine corresponding to the reduced Schiff base. | This provides strong evidence for the existence of the Schiff base intermediate. |
| CBC | No formation of the reduced secondary amine. | No discrete Schiff base intermediate is formed. |
Computational Modeling
Density Functional Theory (DFT) calculations can provide invaluable insights into the energetics of different reaction pathways, the structures of transition states, and the stability of intermediates.[11][12][13]
Computational Protocol: DFT Modeling
-
Structure Optimization: Build and optimize the geometries of all reactants, products, proposed intermediates, and transition states for each of the three mechanisms.
-
Energy Calculations: Calculate the Gibbs free energy for all optimized structures to construct a potential energy surface for each pathway.
-
Transition State Analysis: Perform frequency calculations on the transition state structures to confirm they are true first-order saddle points (i.e., have exactly one imaginary frequency).
-
IRC Calculations: Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the correct reactants and products/intermediates.[14]
Expected Outcomes & Interpretation:
| Mechanism | Predicted Computational Result | Rationale |
| EBC | The calculated activation energy for the pathway involving the external base will be the lowest. | The most energetically favorable pathway is the most likely to be operative. |
| IAC-SB | The pathway involving the Schiff base intermediate will have the lowest overall activation barrier. | The calculations would support the catalytic role of the amino group. |
| CBC | The concerted transition state will be lower in energy than the intermediates and transition states of the stepwise pathways. | This would suggest a concerted mechanism is preferred. |
Visualizing the Validation Workflow
Caption: A workflow for validating the reaction mechanism.
Conclusion: Synthesizing the Evidence
No single experiment will definitively prove a reaction mechanism. Instead, a confluence of evidence from multiple, independent lines of inquiry is required. For the condensation reaction of this compound, a significant primary kinetic isotope effect would strongly suggest that C-H bond cleavage of the active methylene is part of the rate-determining step, favoring either the EBC or CBC mechanism. The observation of a transient C=N stretch by in-situ FTIR, coupled with the successful trapping of a Schiff base intermediate, would provide compelling evidence for the IAC-SB pathway. Finally, DFT calculations can offer a theoretical framework to rationalize the experimental findings, with the lowest calculated activation energy barrier corresponding to the most plausible mechanism.
By systematically applying these experimental and computational techniques, researchers can move beyond speculation and achieve a validated, trustworthy understanding of the reaction mechanism, enabling more precise control over the synthesis of valuable molecules.
References
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Li, J. P. H., Kennedy, E. M., Adesina, A. A., & Stockenhuber, M. (2019). Mechanistic insights into the Knoevenagel condensation reaction over ZnO catalysts: Direct observation of surface intermediates using in situ FTIR. Journal of Catalysis, 369, 157-167. [Link]
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Li, J. P. H., Kennedy, E. M., Adesina, A. A., & Stockenhuber, M. (2019). Mechanistic insights into the Knoevenagel condensation reaction over ZnO catalysts: Direct observation of surface intermediates using in situ FTIR. ResearchGate. [Link]
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Li, J., Kennedy, E., Adesina, A., & Stockenhuber, M. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics, 19(44), 29953-29963. [Link]
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Kraka, E., & Cremer, D. (2011). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 44(9), 849-860. [Link]
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Richard, J. P., Amyes, T. L., & Toteva, M. M. (2007). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 129(34), 10462-10463. [Link]
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Maeda, S., Taketsugu, T., & Morokuma, K. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(38), 10345-10358. [Link]
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Wikipedia contributors. (2024, April 29). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]
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El-Gharably, A. A. (2017). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile. Journal of Basic and Environmental Sciences, 4, 1-6. [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Ghabbour, H. A. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 13(1), 15563. [Link]
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Van der Pijl, F., Tokens, A., & Van der Slot, S. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 21(16), 4279-4301. [Link]
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Ahmad, H. O., Kurda, D., Ameen, R. Q., & Fakhir, M. (2021). Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Amino-2-methylnicotinaldehyde
This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Amino-2-methylnicotinaldehyde. As a substituted aminopyridine, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are synthesized from established safety data for structurally similar chemicals and regulatory best practices, providing a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization
This compound is a substituted pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1211516-02-7) is not widely available, its structural components—an aminopyridine core—dictate its hazard profile. Aminopyridines are a class of compounds recognized for their potential toxicity.[1][2] The U.S. Environmental Protection Agency (EPA) classifies aminopyridines as hazardous waste, necessitating management under federal and state regulations.[1]
Based on data for the closely related compound 6-Aminonicotinaldehyde, the following hazards should be assumed.[3]
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data synthesized from GHS information for 6-Aminonicotinaldehyde, a structurally analogous compound.[3]
Given this profile, all waste streams containing this compound must be treated as hazardous.[2][4] Under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[5]
Immediate Safety & Handling Precautions
Before beginning any work that will generate this compound waste, a robust safety protocol must be in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of aerosols or fine powders, which can cause respiratory irritation.[3][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[7]
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[9]
-
Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection : A standard, fully-buttoned laboratory coat is necessary to protect skin and clothing.[4]
-
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.
-
Action : At the point of generation, immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Causality : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, which could cause vigorous reactions or the release of toxic gases.[6][9]
Step 2: Containerization and Labeling
Proper containment and clear communication are critical for safety and compliance.
-
Action :
-
Select a sealable, airtight, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5][6]
-
Attach a completed Hazardous Waste label to the container before adding the first drop of waste.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents. List the approximate percentages of each component.
-
-
Causality : A securely sealed container prevents the release of vapors, which are harmful if inhaled.[6] Accurate labeling ensures that everyone who handles the container understands its contents and associated hazards, which is a key requirement of OSHA and EPA regulations.
Step 3: Temporary On-Site Storage
Waste must be stored safely pending collection by disposal professionals.
-
Action :
-
Keep the waste container tightly closed except when adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA) or Waste Accumulation Area (WAA). This area should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[5][6]
-
Ensure the storage area provides secondary containment to capture any potential leaks.
-
-
Causality : Storing waste in a designated, controlled area minimizes the risk of accidental spills, exposure to untrained personnel, and dangerous reactions with incompatible laboratory materials.[6]
Step 4: Arranging for Final Disposal
Final disposal must be handled by professionals.
-
Action :
-
Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Do not attempt to treat or neutralize the chemical waste yourself. Disposal methods like incineration in a facility equipped with scrubbers or other specialized treatments should be left to licensed disposal companies.[12]
-
-
Causality : Licensed hazardous waste disposal facilities have the specialized equipment and permits required to destroy chemical waste in an environmentally sound and legally compliant manner.
Spill Management Protocol
In the event of a spill, a prepared response is critical to minimize exposure and environmental contamination.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the full PPE described in Section 2, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[6][13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the entire area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team without delay.[4]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
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- Title: Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL
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- Title: Safety Data Sheet - Methyl 6-methylnicotinate Source: Thermo Fisher Scientific URL
- Title: Safety Data Sheet - 3-Aminopyridine Source: Thermo Fisher Scientific URL
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- Title: Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)
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- Title: 2-AMINO-6-METHYLPYRIDINE MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
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A Researcher's Guide to the Safe Handling of 6-Amino-2-methylnicotinaldehyde: A Focus on Personal Protective Equipment
As a novel compound in various research and development pipelines, 6-Amino-2-methylnicotinaldehyde presents a unique set of handling requirements. This guide provides an in-depth operational plan for the safe use of this compound, with a primary focus on the selection and proper use of Personal Protective Equipment (PPE). The protocols outlined below are designed to empower researchers to work safely and effectively, minimizing exposure risks and ensuring the integrity of their experiments.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is still under development, an analysis of structurally similar compounds, such as 6-aminonicotinaldehyde and 2-amino-6-methylpyridine, allows for a presumptive hazard assessment. These related molecules exhibit a range of health effects that should be considered when handling this compound.
Based on available data for analogous compounds, researchers should assume that this compound may be:
Therefore, a robust PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| Protection Type | Recommended PPE | Key Considerations |
| Hand Protection | Nitrile gloves | Double-gloving is recommended for extended handling. Inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A chemically resistant apron or coveralls should be considered for larger quantities or when there is a higher risk of splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory. |
Direct skin contact is a primary route of exposure for many chemicals. For this compound, which is presumed to be a skin irritant, appropriate hand protection is non-negotiable.[1][2]
-
Glove Selection: Nitrile gloves are recommended due to their broad chemical resistance. It is crucial to ensure that the gloves are of sufficient thickness and are regularly inspected for any signs of tears or punctures before use.
-
Proper Technique: Always use proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the designated chemical waste container immediately after use.[3]
Given the potential for serious eye irritation, robust eye and face protection is essential.[1][2]
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards should be worn at all times in the laboratory.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions, chemical splash goggles are required. For handling larger volumes, a full-face shield used in combination with goggles provides the most comprehensive protection.
A standard laboratory coat is required to protect against incidental contact and small splashes. For procedures involving larger quantities of this compound or with a higher potential for significant spills, additional protection in the form of a chemically resistant apron or disposable coveralls is strongly advised.[4]
Handling this compound as a solid or in a volatile solvent can lead to the generation of airborne particles or vapors.
-
Primary Engineering Control: All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of any dust or vapors.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available, or if there is a potential for exposure outside of the hood, a properly fitted NIOSH-approved respirator with organic vapor cartridges is mandatory.[3] A full respiratory protection program, including fit testing and training, is essential in such cases.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult your institution's EHS guidelines for specific procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 6 - SAFETY DATA SHEET. (2010-10-18).
- 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-22).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
- A75706 - SAFETY DATA SHEET. (2025-11-06).
- MSDS of 6-(dimethylamino)nicotinaldehyde - Capot Chemical. (2025-12-27).
- 6-Methylpyridine-2-carboxaldehyde - Apollo Scientific. (2023-04-24).
- 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem.
- 2-Amino-6-methylpyridine Safety Data Sheet - Jubilant Ingrevia.
- 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheets(SDS) lookchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
